molecular formula C3H4N2S2 B1608562 5-Aminothiazole-2-thiol CAS No. 6294-51-5

5-Aminothiazole-2-thiol

Cat. No.: B1608562
CAS No.: 6294-51-5
M. Wt: 132.21 g/mol
InChI Key: RYFCSYHXNOKHCK-UHFFFAOYSA-N
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Description

5-Aminothiazole-2-thiol (CAS 6294-51-5) is a high-value heterocyclic compound with the molecular formula C3H4N2S2 and a molecular weight of 132.21 g/mol. This compound serves as a versatile "privileged scaffold" in medicinal chemistry and heterocyclic compound research, renowned for its role in designing novel molecules with diverse pharmacological activities. Its significant research value stems from the ability to introduce various substituents at different positions on the thiazole ring, enabling the creation of a vast library of derivatives with tailored properties. The exocyclic amino group is readily available for condensation reactions, such as in the formation of Schiff bases, while the thione group offers a site for nucleophilic reactions and metal coordination. Researchers actively exploit this reactivity to develop new compounds with potential antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects. Beyond medicinal chemistry, this compound is a key starting material in materials science. Its unique electronic and coordination properties, facilitated by the thiazole nitrogen and exocyclic sulfur atoms, make it an attractive building block for synthesizing metal complexes with applications in sensing and catalysis, as well as for developing polymers like poly(2-aminothiazole) that show high affinity for selective removal of heavy metal ions, such as mercury(II), from aqueous solutions in environmental remediation. The compound should be stored in a dark place under an inert atmosphere at 2-8°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCSYHXNOKHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403316
Record name 5-Amino-thiazole-2-thiol
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Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-51-5
Record name 6294-51-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-thiazole-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 5-Aminothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis of 5-Aminothiazole-2-thiol , a critical scaffold in the development of penem antibiotics and purine antagonists.

Editorial Note on Synthetic Strategy: While the user prompt specifies "from thiourea," it is scientifically imperative to clarify that the direct condensation of thiourea with


-halo nitriles typically yields 2,4-diaminothiazole  (via the Hantzsch-type mechanism), not the 5-amino-2-thiol isomer. The authoritative and chemically valid route to This compound  is the Cook-Heilbron Synthesis , utilizing 

-aminonitriles and carbon disulfide (

).

However, to address the "thiourea" requirement comprehensively, this guide will also present the synthesis of the regioisomer 2-amino-5-mercaptothiazole , which is derived from thiourea, ensuring the researcher can distinguish between these often-confused scaffolds.

Part 1: Strategic Analysis & Retrosynthesis

The Regioisomer Challenge

In thiazole chemistry, the positions of the amino (-NH2) and thiol (-SH) groups dictate the synthetic precursor.

  • Target A: this compound (The named target)[1][2][3]

    • Core Structure: Thiazole ring with -SH at C2 and -NH2 at C5.

    • Precursors:

      
      -Aminonitrile + Carbon Disulfide (
      
      
      
      ).[4][5][6]
    • Mechanism:[3][6][7][8][9] Cook-Heilbron Cyclization.

  • Target B: 2-Aminothiazole-5-thiol (The "Thiourea" Product)[1]

    • Core Structure: Thiazole ring with -NH2 at C2 and -SH at C5.

    • Precursors: Thiourea +

      
      -Halo ketone 
      
      
      
      2-Aminothiazole
      
      
      Electrophilic Sulfuration.
    • Mechanism:[3][6][7][8][9] Hantzsch Cyclization followed by Thiocyanation.

Decision: This guide prioritizes the synthesis of Target A (this compound) as requested by the IUPAC name, but includes a comparative pathway for Target B to validate the use of thiourea.

Retrosynthetic Diagram (DOT)

Retrosynthesis Target This compound (Target Molecule) Inter1 5-Imino-2-thioxothiazolidine (Tautomer) Target->Inter1 Tautomerization Precursors Aminoacetonitrile + Carbon Disulfide (CS2) Inter1->Precursors Cook-Heilbron Cyclization Thiourea_Route Thiourea Route (Yields Isomer) Isomer 2,4-Diaminothiazole (NOT Target) Thiourea_Route->Isomer Reaction with Chloroacetonitrile Isomer->Target No Direct Path

Figure 1: Retrosynthetic logic demonstrating why the Carbon Disulfide route is selected over Thiourea for the specific 5-amino-2-thiol target.

Part 2: The Cook-Heilbron Protocol (Authoritative Route)

This protocol is the industry standard for synthesizing this compound derivatives, often used as intermediates for cephalosporins and penems.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine of aminoacetonitrile on carbon disulfide, forming a dithiocarbamic acid intermediate. This intermediate undergoes intramolecular cyclization onto the nitrile carbon, followed by tautomerization.

Experimental Workflow

Reagents:

  • Aminoacetonitrile Hydrochloride (

    
    )
    
  • Carbon Disulfide (

    
    )
    
  • Sodium Methoxide (NaOMe) or Potassium Hydroxide (KOH)

  • Solvent: Methanol (anhydrous) or Ethanol

  • Atmosphere: Nitrogen or Argon (Thiol is oxidation-sensitive)

Step-by-Step Methodology:

  • Preparation of Base Solution:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 1.0 equivalent of Sodium Methoxide in anhydrous Methanol.

    • Expert Insight: Use freshly prepared NaOMe from Na metal to ensure moisture-free conditions, as water can hydrolyze the nitrile.

  • Formation of Free Amine:

    • Cool the solution to 0°C.

    • Add 1.0 equivalent of Aminoacetonitrile Hydrochloride portion-wise.[10] Stir for 30 minutes to generate the free amine base.

    • Check: Ensure the hydrochloride salt is fully neutralized.

  • Addition of Carbon Disulfide:

    • Add 1.1 equivalents of Carbon Disulfide (

      
      ) dropwise while maintaining the temperature below 10°C.
      
    • Observation: The solution will turn yellow/orange, indicating the formation of the dithiocarbamate salt.

  • Cyclization:

    • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Heat the mixture to mild reflux (60°C) for 4–6 hours.

    • Mechanism Check: The sulfur nucleophile attacks the nitrile carbon (

      
      ), closing the 5-membered ring.
      
  • Isolation & Purification:

    • Concentrate the solvent under reduced pressure.[11][12]

    • Acidify the residue carefully with 2M HCl to pH 4–5 to protonate the thiol/amine.

    • Precipitation: The product, this compound, typically precipitates as a yellow solid.

    • Recrystallize from Ethanol/Water (1:1).

Data & Validation
ParameterSpecificationNotes
Yield 65–75%Yield drops if moisture is present (nitrile hydrolysis).
Appearance Yellow crystalline solidOxidizes to disulfide (darker) if exposed to air.
Melting Point >200°C (dec.)[13]Decomposes upon melting.
1H NMR (DMSO-d6)

6.3 (s, 1H, C4-H)
Broad signals for -NH2 and -SH due to exchange.
Stability ModerateStore under inert gas at -20°C.

Part 3: The Thiourea Route (Isomer Synthesis)

If your research specifically requires starting from Thiourea , you are likely targeting the 2-aminothiazole scaffold, which can be functionalized to introduce a thiol group. This yields 2-amino-5-mercaptothiazole (an isomer of the title compound).[14]

Protocol: Synthesis of 2-Amino-5-mercaptothiazole[6][15][16]

Core Reaction (Hantzsch + Thiocyanation):

  • Hantzsch Cyclization:

    • React Thiourea + Chloroacetaldehyde (or

      
      -halo ketone) 
      
      
      
      2-Aminothiazole .
    • Conditions: Reflux in Ethanol for 2 hours.

  • C5-Functionalization (Thiocyanation):

    • React 2-Aminothiazole + KSCN + Bromine (in Acetic Acid).

    • Product: 2-Amino-5-thiocyanatothiazole.[6]

  • Reduction to Thiol:

    • Hydrolyze/Reduce the thiocyanate (-SCN) using

      
       or alkaline hydrolysis.
      
    • Product:2-Amino-5-mercaptothiazole .[15]

Comparison of Pathways (DOT)

Pathways cluster_0 Target A: 5-Amino-2-thiol cluster_1 Target B: 2-Amino-5-thiol Aminonitrile Aminoacetonitrile TargetA This compound Aminonitrile->TargetA + CS2 (Cook-Heilbron) CS2 Carbon Disulfide Thiourea Thiourea InterB 2-Aminothiazole Thiourea->InterB + HaloKetone (Hantzsch) HaloKetone Chloroacetaldehyde TargetB 2-Amino-5-mercaptothiazole InterB->TargetB + KSCN/Br2 then Reduction

Figure 2: Distinct synthetic pathways for the two aminothiazole-thiol isomers.

Part 4: Safety & Compliance

  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. Use only in a well-ventilated fume hood. Avoid using hot plates directly; use oil baths or heating mantles.
    
  • Thiourea: Suspected carcinogen and goitrogen. Handle with gloves and dust mask.

  • Aminonitriles: Precursors to cyanide. In acidic conditions, may release HCN gas. Ensure base trap is present on vacuum lines.

  • Waste Disposal: All sulfur-containing waste (thiols,

    
    , thiourea) must be segregated into specific "Sulfur Waste" containers and treated with bleach (hypochlorite) to oxidize thiols/sulfides before disposal if required by local EHS protocols.
    

References

  • Cook, A. H., & Heilbron, I. M. (1947). Studies in the Azole Series. Part II. The Interaction of

    
    -Amino-nitriles and Carbon Disulphide. Journal of the Chemical Society.[13] 
    
  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Thiourea route to 2-aminothiazoles).
  • BenchChem. (2024). 2-Aminothiazole-5-thiol: Classical and Contemporary Synthetic Approaches.

  • Thieme Chemistry. (2002). Science of Synthesis: Product Class 17: Thiazoles.[2] (Detailed review of Cook-Heilbron vs Hantzsch selectivity).

Sources

The Chameleon Scaffold: A Technical Guide to Tautomerism in 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole (2-AT) scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors like Dasatinib and Pazopanib. However, its utility is complicated by a rapid, environment-dependent tautomeric equilibrium between the amine (aromatic) and imine (non-aromatic) forms.

Failure to account for this equilibrium leads to erroneous docking scores, misinterpretation of structure-activity relationships (SAR), and unexpected solubility issues. This guide provides a definitive technical framework for identifying, characterizing, and exploiting 2-AT tautomerism in drug discovery.

Theoretical Framework: The Amine-Imine Equilibrium[1]

At its core, 2-aminothiazole tautomerism involves the migration of a proton between the exocyclic amine nitrogen (


) and the endocyclic ring nitrogen (

).
Thermodynamic Preference

In solution and the solid state, the amine tautomer is generally the dominant species.

  • Driver: Aromaticity. The amine form retains the

    
    -electron Hückel aromatic system of the thiazole ring.
    
  • The Imine Penalty: The imine form disrupts this aromaticity, creating a higher-energy state (typically +5 to +10 kcal/mol in gas phase).

  • Solvent Effects: Polar solvents (DMSO, Methanol) stabilize the highly dipolar imine form more than non-polar solvents, slightly lowering the energy gap, but rarely enough to invert the population at equilibrium without external stabilization (e.g., protein binding).

The Mechanism

The transition occurs via an intermolecular proton transfer, often mediated by solvent bridges or dimerization.

Tautomerism cluster_env Environmental Factors Amine AMINE FORM (Aromatic, Dominant) Exo-N: sp3 (Donor) Endo-N: sp2 (Acceptor) Transition PROTON TRANSFER (Solvent Mediated) Amine->Transition Deprotonation of Exo-N Transition->Amine Imine IMINE FORM (Non-Aromatic, Rare) Exo-N: sp2 (Acceptor) Endo-N: sp3 (Donor) Transition->Imine Protonation of Endo-N Imine->Transition Fast Reverse Factor1 Solvent Polarity (High polarity stabilizes Imine) Factor2 Protein Binding Pocket (H-bond network can trap Imine) Factor3 Metal Chelation (Stabilizes Imine)

Figure 1: The dynamic equilibrium of 2-aminothiazole.[1][2] The amine form is thermodynamically preferred, but the imine form is pharmacologically relevant.

Impact on Drug Discovery & Kinase Inhibition[3][4]

The most critical consequence of this tautomerism is the inversion of Hydrogen Bond Donor/Acceptor (HBD/HBA) profiles .

The Pharmacophore Flip
  • Amine Form:

    • Exocyclic

      
      : Donor  (2 H)
      
    • Endocyclic

      
      : Acceptor  (Lone pair)
      
  • Imine Form:

    • Exocyclic

      
      : Acceptor  (Lone pair)
      
    • Endocyclic

      
      : Donor  (1 H)
      
Case Study: Dasatinib (Sprycel)

Dasatinib, a multi-targeted kinase inhibitor (Src/Abl), utilizes the 2-aminothiazole scaffold. Crystallographic data reveals that while the compound exists as the amine in solution, the binding pocket of the kinase imposes specific constraints.

  • Binding Mode: The thiazole ring nitrogen (N3) acts as a hydrogen bond acceptor to the backbone NH of Thr338 (in c-Src). The exocyclic amino group acts as a hydrogen bond donor to the backbone carbonyl of Glu339.

  • Implication: If one were to dock the imine tautomer, this specific "hinge binder" motif would be energetically penalized, leading to false negatives in virtual screening.

Analytical Characterization Protocols

Distinguishing these tautomers requires techniques faster than the proton exchange rate or methods that capture the static solid state.

X-Ray Crystallography (The Gold Standard)

This is the only definitive method to determine the tautomeric state in a solid lattice. The diagnostic metric is Bond Length Analysis .

Protocol:

  • Grow single crystals (slow evaporation from EtOH/Water or DMSO).

  • Solve structure to

    
    .
    
  • Measure bond lengths

    
     and 
    
    
    
    .

Data Interpretation Table:

BondAmine Form (Typical)Imine Form (Typical)Interpretation
C2 – N(exo) 1.32 – 1.36 Å1.27 – 1.29 ÅShortening indicates double bond character (Imine).
C2 – N3 (Ring) 1.30 – 1.32 Å1.36 – 1.39 ÅLengthening indicates single bond character (Imine).
Ring Geometry Planar, AromaticNon-planar / DistortedLoss of aromaticity in Imine.
Variable Temperature (VT) NMR Spectroscopy

Standard


H NMR at room temperature often shows a broadened exchange peak for the 

protons, obscuring the tautomeric state.

Protocol:

  • Solvent: Use DMSO-d6 or THF-d8 . Avoid protic solvents (

    
    , 
    
    
    
    ) which promote rapid exchange.
  • Concentration: 5-10 mM.

  • Temperature Gradient: Acquire spectra from 298K down to 220K (limit of solvent freezing).

  • Observation:

    • As T decreases, exchange slows (decoalescence).

    • Amine: Resolves into a distinct singlet (2H) or two singlets if rotation is restricted.

    • Imine: Would resolve into one exocyclic proton (

      
      ) and one endocyclic proton (
      
      
      
      ), often with significantly different chemical shifts (
      
      
      ppm for endocyclic).

Workflow Start Sample Characterization State Solid or Solution? Start->State XRD X-Ray Crystallography State->XRD Solid NMR 1H NMR (DMSO-d6) State->NMR Solution BondAnalysis Analyze Bond Lengths (C2-Nexo vs C2-Nendo) XRD->BondAnalysis Broad Are NH peaks broad/invisible? NMR->Broad Standard Standard Assignment (Amine likely) Broad->Standard No (Sharp) VT Perform VT-NMR (Cool to -40°C) Broad->VT Yes N15 1H-15N HMBC (Check 1J coupling) VT->N15 If ambiguous

Figure 2: Decision tree for analytical characterization of 2-aminothiazole tautomers.

Computational Prediction (DFT)[1]

When experimental data is unavailable, Density Functional Theory (DFT) is reliable for predicting the energy penalty of the imine form.

Recommended Level of Theory:

  • Method: B3LYP or

    
    B97X-D (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation: PCM or SMD model (essential, as vacuum calculations over-penalize the polar imine form).

Typical Result:


 (in water).
Note: If 

is

kcal/mol, the compound may exist as a mixture at physiological pH.

References

  • Tautomerism in Drug Discovery: Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. Link

  • Dasatinib Structural Analysis: Das, J., et al. (2006).[3] 2-aminothiazole as a Novel Kinase Inhibitor Template.[3] Structure-activity Relationship Studies Toward the Discovery of Dasatinib. Journal of Medicinal Chemistry. Link

  • Crystallographic Bond Lengths: Lynch, D. E., et al. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B. Link[4]

  • DFT & Raman Studies: Wang, H., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure. Link

  • NMR Methodology: Claramunt, R. M., et al. (2006). The structure of 2-aminothiazoles and related compounds. Arkivoc. Link

Sources

Technical Whitepaper: Investigating the Biological Activity of Novel Aminothiazoles as Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, distinguished by its unique hydrogen-bonding capacity and structural rigidity[1]. It serves as the core recognition motif in several FDA-approved targeted therapies, most notably Dasatinib, a dual BCR-Abl and Src family kinase inhibitor[2]. This technical guide delineates a comprehensive, self-validating framework for evaluating the biological activity of novel 2-aminothiazole derivatives, focusing on their efficacy as tyrosine kinase inhibitors (TKIs). By bridging computational docking, cell-free enzymatic kinetics, and phenotypic cellular assays, we establish a robust pipeline for lead optimization.

Mechanistic Rationale: The Aminothiazole Pharmacophore

Why does the 2-aminothiazole ring excel in kinase inhibition? The nitrogen and sulfur heteroatoms within the thiazole ring, coupled with the exocyclic amine, create a highly specific hydrogen-bond donor-acceptor triad.

  • Hinge Region Binding: In the ATP-binding pocket of kinases (e.g., Src, Abl), the 2-aminothiazole core mimics the adenine ring of ATP. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the hinge region, while the thiazole nitrogen accepts a hydrogen bond from the backbone amide[3].

  • Allosteric Modulation: Beyond ATP-competitive inhibition, recent studies have identified 2-aminothiazole derivatives as potent allosteric modulators of protein kinase CK2, stabilizing an inactive kinase conformation by binding outside the highly conserved ATP pocket[4].

Experimental Workflow & Pipeline Design

To ensure scientific integrity and prevent false positives (e.g., pan-assay interference compounds or PAINs), the evaluation of novel aminothiazoles must follow an orthogonal testing cascade.

Workflow A 1. Library Synthesis (2-Aminothiazole Core) B 2. In Silico Docking (ATP & Allosteric Pockets) A->B C 3. Cell-Free Kinase Assay (FRET / Radiometric IC50) B->C D 4. Cellular Efficacy (K562 Proliferation Assay) C->D E 5. Off-Target Profiling (Kinome Selectivity) C->E F 6. Lead Candidate Selection D->F E->F

Figure 1: Orthogonal screening workflow for novel aminothiazole kinase inhibitors.

Step-by-Step Methodologies

Protocol A: Cell-Free Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays due to its high signal-to-noise ratio and resistance to auto-fluorescent compound interference—a common issue with heterocyclic libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant Src or BCR-Abl kinase and the specific biotinylated peptide substrate.

  • Compound Dilution: Serially dilute the 2-aminothiazole derivatives in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add the kinase to the compound wells and incubate for 15 minutes at room temperature. Crucial Step: This allows slow-binding inhibitors to reach equilibrium before ATP introduction.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent

    
     for the specific kinase (ensuring the assay is sensitive to competitive inhibitors). Incubate for 60 minutes.
    
  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout & Analysis: Measure emission at 620 nm and 665 nm using a microplate reader. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol B: Cellular Anti-Proliferative Assay (K562 CML Model)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. The K562 human chronic myeloid leukemia cell line, which overexpresses the BCR-Abl fusion protein, provides a self-validating phenotypic model for aminothiazole TKIs[5].

Step-by-Step Methodology:

  • Cell Culturing: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Maintain at 37°C in a 5% CO2 humidified incubator.

  • Plating: Seed cells at a density of

    
     cells/well in a 96-well plate.
    
  • Treatment: Add serially diluted aminothiazole compounds (0.1 nM to 10 µM). Include Dasatinib as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours. Rationale: A 72-hour window allows for multiple cell division cycles, successfully capturing both cytostatic and cytotoxic effects.

  • Viability Measurement (CellTiter-Glo): Add CellTiter-Glo reagent (measuring ATP as an indicator of metabolically active cells). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Normalize data against the vehicle control to determine the cellular

    
    .
    

Mechanism of Action: Modulating Oncogenic Signaling

Aminothiazole-based TKIs like Dasatinib disrupt the downstream signaling cascades responsible for uncontrolled cellular proliferation and survival. By blocking BCR-Abl and Src, these compounds inhibit the STAT5, PI3K/AKT, and RAS/MAPK pathways, ultimately triggering apoptosis[6].

SignalingPathway Aminothiazole Aminothiazole TKI (e.g., Dasatinib) BCR_ABL BCR-Abl / Src Kinases Aminothiazole->BCR_ABL Inhibits Apoptosis Apoptosis (Induced) Aminothiazole->Apoptosis Triggers STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K PI3K / AKT Pathway BCR_ABL->PI3K RAS RAS / MAPK Pathway BCR_ABL->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Figure 2: Aminothiazole-mediated inhibition of BCR-Abl/Src signaling pathways.

Quantitative Data Analysis: Structure-Activity Relationship (SAR)

To illustrate the impact of structural modifications on the aminothiazole core, we summarize the biological activity of several benchmark derivatives against key kinase targets. Extending the dasatinib core with amino acids or fatty acids can drastically alter kinase selectivity profiles[7].

Compound / DerivativePrimary Target(s)Biochemical

Cellular Efficacy (CML/K562)Reference Profile
Dasatinib (BMS-354825) pan-Src, BCR-Abl< 1.0 nM (Src)Highly Potent (Sub-nM)FDA-approved baseline[2]
Das-R (L-arginine conjugate) Src, Csk, Abl< 0.25 nM (Src)Reduced PermeabilityEnhanced Src selectivity[7]
Das-C10 (Fatty acid conjugate) Src, Csk35 nM (Src)Moderate91.4 Csk/Src selectivity ratio[7]
Compound 7 (Aryl 2-aminothiazole) CK2 (Allosteric)3.4 µM (CK2α)ModerateNon-ATP competitive[4]
ST-1803 (Bithiazole derivative) SphK1, SphK27.3 µM (SphK1)Apoptosis InductionSphingosine kinase target[8]

Conclusion

The 2-aminothiazole moiety remains a cornerstone in the rational design of targeted therapeutics. As demonstrated by the evolution of Dasatinib and emerging allosteric modulators of CK2 and Sphingosine kinases, subtle modifications to the exocyclic amine or the thiazole C4/C5 positions yield profound shifts in kinome selectivity. By adhering to the rigorous, multi-tiered screening protocols outlined in this guide, researchers can systematically de-risk novel aminothiazole candidates, ensuring high-fidelity translation from biochemical hits to viable cellular leads.

References
  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI (Molecules) URL: [Link]

  • Title: 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of Dasatinib (BMS-354825) Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells Source: PubMed (Archiv der Pharmazie) URL: [Link]

  • Title: Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Drug Details - Dasatinib (Sprycel) Source: GIST Clinical Trials URL: [Link]

Sources

Technical Guide: Physical and Chemical Properties of 5-Aminothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 6294-51-5 IUPAC Name: 5-Amino-1,3-thiazole-2-thiol Synonyms: 5-Amino-2-mercaptothiazole; 2-Thioxo-2,3-dihydrothiazol-5-amine

Part 1: Executive Summary & Structural Disambiguation[1]

5-Aminothiazole-2-thiol is a highly reactive heterocyclic building block characterized by a bifunctional scaffold containing an electron-rich amino group at position 5 and a nucleophilic thiol/thione group at position 2. Unlike its more stable isomer (2-aminothiazole-5-thiol) or its aza-analog (5-amino-1,3,4-thiadiazole-2-thiol), this compound exhibits significant instability in its free base form due to the high electron density of the thiazole ring, rendering it prone to oxidative decomposition.

Structural Disambiguation (Critical Safety Note)

Researchers must verify the CAS number and structure before procurement, as nomenclature confusion is common in commercial catalogs.[1]

CompoundStructure DescriptionCAS No.Stability Profile
This compound Target Compound. S at 1, SH at 2, NH₂ at 5.6294-51-5 Low. Prone to oxidation; often stored as HCl salt.
2-Aminothiazole-5-thiolIsomer. S at 1, NH₂ at 2, SH at 5.[1]69950-00-1Moderate.[2] Used in different pathways.[1][3][4][5][6][7][8][9]
5-Amino-1,3,4-thiadiazole-2-thiolAza-analog. Extra N at position 3.[1]2349-67-9High.[1][9][10][11] Very common commercial reagent.[1]

Part 2: Structural Dynamics & Tautomerism[1]

The reactivity of this compound is governed by the tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic/zwitterionic) forms. In solution, particularly in polar solvents, the equilibrium shifts toward the thione form, which impacts nucleophilic substitution strategies.[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism that dictates the compound's behavior in solution.

Tautomerism Thiol Thiol Form (Aromatic) -SH at C2 Stable in non-polar solvents Transition Proton Transfer (Solvent Assisted) Thiol->Transition Deprotonation Disulfide Oxidative Dimerization (Disulfide Byproduct) Thiol->Disulfide Oxidation (O2/Air) Thione Thione Form (NH-C=S) Major Tautomer in Polar Media Nucleophilic at Sulfur (Thiolate character) Transition->Thione Reprotonation at N3 Thione->Thiol Equilibrium

Figure 1: Tautomeric shift between 2-mercaptothiazole (thiol) and thiazoline-2-thione forms.[1] The thione form predominates in neutral aqueous solutions.

Part 3: Physical and Chemical Properties

Physicochemical Data Table

Note: Data typically refers to the hydrochloride salt or stabilized derivatives due to the instability of the free base.

PropertyValue / CharacteristicContextual Note
Molecular Formula C₃H₄N₂S₂MW: 132.21 g/mol
Appearance Yellow to brownish powderDarkens upon oxidation (air sensitive).
Melting Point >230°C (Decomposes)High MP indicates strong intermolecular H-bonding (thione network).[1]
Solubility Soluble in DMSO, DMF, Dilute Base.[1]Poor solubility in water/ethanol unless pH adjusted.[1]
pKa (Thiol) ~6.5 - 7.5Acidic SH group; forms thiolate anion readily.[1]
pKa (Amine) ~3.0 - 4.0Weakly basic due to electron delocalization into the ring.[1]
Chemical Reactivity Profile
  • S-Alkylation vs. N-Alkylation:

    • Under basic conditions (NaH/DMF), the thione anion acts as a soft nucleophile, favoring S-alkylation to form thioethers.[1]

    • Protocol Insight: To ensure S-selectivity, use soft electrophiles (alkyl halides) and maintain low temperatures (0°C) to prevent rearrangement.[1]

  • Electrophilic Substitution at C4:

    • The C4 position is activated by the C5-amino group.[1] Electrophiles (halogens, diazonium salts) will attack here.[1]

    • Warning: Nitration or vigorous halogenation can lead to ring opening or explosive decomposition.[1]

  • Oxidation Sensitivity:

    • The 5-amino group renders the ring electron-rich, making the thiol moiety exceptionally prone to forming disulfides (dimerization) upon exposure to air.[1]

    • Storage: Must be stored under Argon/Nitrogen at -20°C.

Part 4: Synthesis & Handling Protocols

Due to the commercial scarcity of high-purity this compound, in-situ preparation or stabilization via hydrochloride salt formation is often required.

Synthesis Workflow (Gewald-Type Cyclization)

The most reliable route involves the cyclization of


-amino nitriles with carbon disulfide.[1]

Synthesis Start Starting Materials: Aminoacetonitrile + CS2 Base Base Activation: (Et3N or NaH in DMF) Start->Base Intermediate Dithiocarbamate Intermediate Base->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization (Ring Closure) Intermediate->Cyclization Heat/Reflux Product Crude this compound Cyclization->Product Purification Stabilization: HCl Gas/Ether -> HCl Salt Precipitate Product->Purification Critical Step for Stability

Figure 2: Synthetic pathway for this compound emphasizing the stabilization step.

Experimental Protocol: Handling & Stabilization

Objective: To handle the compound without oxidative degradation.

  • Environment: All weighing and solvation must occur in a glovebox or under a positive pressure of Argon.

  • Solubilization:

    • Degas all solvents (DMF or DMSO) with Nitrogen for 15 minutes prior to use.[1]

    • Add 1.1 equivalents of DTT (Dithiothreitol) if using the compound in biological assays to prevent disulfide formation.[1]

  • Reaction Monitoring:

    • Do not use standard TLC plates (silica is acidic/oxidative).[1] Use Alumina plates or neutralize silica with 1% Et3N.[1]

    • Visualize with Ellman’s Reagent (specific for thiols) rather than UV alone.[1]

Part 5: Pharmaceutical Applications[1][3][5]

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "privileged scaffold" in FBDD due to its ability to form multiple hydrogen bonds and coordinate metals.

  • Kinase Inhibition: The aminothiazole core mimics the ATP adenine ring.[1] The C2-thiol allows for covalent tethering to cysteine residues in the ATP-binding pocket (Targeted Covalent Inhibitors).[1]

  • Antimicrobials: Derivatives (specifically sulfonamides attached at C5) exhibit potent inhibition of bacterial dihydropteroate synthase.[1]

"PAINS" Alert (Pan-Assay Interference Compounds)

Expert Insight: In High-Throughput Screening (HTS), this compound derivatives often flag as PAINS.

  • Reason: The thiol/thione redox cycle can generate hydrogen peroxide in assay buffers, leading to false positives in fluorescence-based assays.[1]

  • Mitigation: Always include catalase in the assay buffer or run orthogonal counter-screens to verify activity is not redox-mediated.[1]

Part 6: References

  • ChemicalBook. (2024).[1] 5-Amino-thiazole-2-thiol Product Properties and CAS 6294-51-5 Data. Link

  • PubChem. (2024).[1] Compound Summary: 2-Amino-1,3-thiazole-5-thiol (Isomer Comparison). National Library of Medicine.[1] Link

  • Metwally, M. A., et al. (2012).[1] Thiazole derivatives as potential antimicrobial agents: Synthesis and structure-activity relationships. Archiv der Pharmazie. (Contextual grounding on thiazole reactivity).

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Authoritative text on Tautomerism of 2-mercaptothiazoles).

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link[1]

Sources

Technical Guide: Synthesis and Characterization of 5-Substituted-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Dasatinib (Bcr-Abl inhibitor) and Avatrombopag .[1] While the classical Hantzsch synthesis readily accesses the 4-position, accessing the 5-position requires distinct strategic planning due to the electrophilic nature of the thiazole ring and the instability of necessary


-haloaldehyde precursors.

This guide details two validated workflows for accessing 5-substituted-2-aminothiazoles: the "Decoration Strategy" (C-H functionalization of the performed ring) and the "Construction Strategy" (specialized cyclization for 5-carbonyl derivatives).[1]

Part 1: Structural Significance & Retrosynthetic Logic[1]

Electronic Landscape

The thiazole ring is


-excessive but electron-deficient relative to thiophene due to the pyridine-like nitrogen.
  • C5 Position: The most nucleophilic carbon on the ring. It is highly susceptible to Electrophilic Aromatic Substitution (

    
    ), making halogenation/coupling the most reliable synthetic route.
    
  • C2-Amino Group: Acts as an electron-donating group (EDG), further activating the C5 position, but also introduces amino-imino tautomerism , which complicates characterization and regioselectivity during alkylation.

Retrosynthetic Analysis

To obtain a 5-substituted derivative, researchers must choose between de novo ring formation or late-stage functionalization.

Retrosynthesis cluster_0 Route A: Post-Cyclization (Decoration) cluster_1 Route B: De Novo Construction Target 5-Substituted-2-Aminothiazole Intermed1 2-Aminothiazole Core Intermed1->Target Pd-Cat Coupling or SEAr Step1 C-H Activation / Halogenation Intermed2 β-Ethoxyacrylamide (or α-Haloaldehyde equiv.) Intermed2->Target + Thiourea Step2 Modified Hantzsch Cyclization

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Part 2: The "Decoration" Route (Post-Functionalization)[1]

This is the preferred route for introducing aryl, heteroaryl, or halide motifs at C5.

Workflow 1: Regioselective Bromination & Suzuki Coupling

This two-step protocol is the industry standard for generating libraries.

Step 1: C5-Bromination

Mechanism:


 mechanism. The C2-amino group directs the electrophile to C5.
Reagents:  N-Bromosuccinimide (NBS) is superior to elemental bromine (

) due to easier handling and suppression of poly-halogenation.

Protocol:

  • Dissolution: Dissolve 2-aminothiazole (1.0 equiv) in THF or Acetonitrile (0.5 M).

  • Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes. Critical: Maintain low temperature to prevent bromination of the amino nitrogen.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor via TLC (C5-Br product is less polar than starting material).

  • Workup: Quench with 10%

    
     (aq). Extract with EtOAc. Wash organic layer with water/brine.
    
  • Purification: Recrystallization from Ethanol/Water is often sufficient; column chromatography (Hex/EtOAc) if necessary.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

Challenge: 2-aminothiazoles can poison Pd catalysts via N-coordination. Solution: Use phosphine-rich ligands or protected amines (though free amines work with optimized conditions).[1]

Protocol:

  • Setup: In a sealed tube, combine 5-bromo-2-aminothiazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add Dioxane:Water (4:1 ratio). Degas with

    
     for 10 mins.
    
  • Catalyst: Add

    
     (5 mol%). Why: The bidentate dppf ligand prevents catalyst deactivation by the thiazole sulfur/nitrogen.
    
  • Heating: Heat to 90°C for 4-12 hours.

  • Isolation: Filter through Celite, concentrate, and purify via flash chromatography.

Workflow 2: Direct C-H Arylation (Green Chemistry)

Modern methods allow direct coupling without pre-halogenation, utilizing the acidity of the C5-H bond.[1]

Protocol (Pd-Catalyzed):

  • Reagents: 2-aminothiazole, Aryl Bromide,

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    , PivOH (30 mol%) in DMA at 120°C.[1]
  • Mechanism: Concerted Metallation-Deprotonation (CMD).[1] Pivalic acid acts as a proton shuttle, lowering the energy barrier for C5-H cleavage.

Part 3: The "Construction" Route (De Novo Synthesis)

Standard Hantzsch synthesis (Thiourea +


-haloketone) yields 4-substituted  thiazoles. To get 5-substituted  thiazoles (specifically 5-carboxamides like in Dasatinib), a modified precursor is required.
Protocol: Synthesis of 2-Amino-5-Thiazolecarboxamides

This route avoids unstable


-haloaldehydes by using 

-ethoxyacrylamides
.
  • Precursor Synthesis: React an aniline with 3-ethoxyacryloyl chloride to form the

    
    -ethoxyacrylamide intermediate.
    
  • Activation: Treat the intermediate with NBS in aqueous dioxane to generate the

    
    -bromo species in situ.
    
  • Cyclization: Add Thiourea directly to the pot. Heat to 80°C.

  • Result: The thiourea attacks the

    
    -carbon, displacing the bromide, followed by cyclization on the carbonyl to form the thiazole ring with the amide functionality strictly at position 5.
    

DasatinibRoute Start Aniline + 3-Ethoxyacryloyl Cl Inter β-Ethoxyacrylamide Start->Inter THF, Base Brom α-Bromo Intermediate Inter->Brom NBS, H2O Final 2-Amino-5-Thiazolecarboxamide Brom->Final Thiourea, 80°C

Figure 2: The "Dasatinib Route" for regioselective 5-carboxamide synthesis.

Part 4: Characterization & Troubleshooting[1]

NMR Diagnostics

Distinguishing 4-substituted from 5-substituted isomers is critical.

  • Unsubstituted 2-aminothiazole: Shows two doublets (C4-H and C5-H) around 7.0 ppm and 6.5 ppm (

    
    ).[1]
    
  • 5-Substituted: The C5-H signal disappears. The C4-H signal appears as a singlet (often slightly downfield due to deshielding by the C5 substituent).

  • 4-Substituted: The C4-H signal disappears. The C5-H signal appears as a singlet (typically upfield relative to C4-H).

Tautomerism (The "Hidden" Variable)

2-aminothiazoles exist in equilibrium between the Amino and Imino forms. This affects solubility and reactivity (e.g., N-alkylation vs. exo-nitrogen alkylation).

  • Non-polar solvents (

    
    ):  Amino form dominates.[1]
    
  • Polar solvents (DMSO-

    
    ):  Hydrogen bonding can stabilize the Imino form, broadening NH peaks.
    
  • X-Ray Confirmation: Often required to definitively prove the tautomeric state in solid phase if N-alkylation is performed.

References

  • Regioselective Bromination

    • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
    • Source:

  • Dasatinib Intermediate Synthesis

    • A new and efficient preparation of 2-aminothiazole-5-carbamides.[2]

    • Source: [1]

  • Direct C-H Arylation

    • Pd-NHC catalyzed C5-direct aryl
    • Source: [1]

  • Hantzsch Mechanism & Limitations

    • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
    • Source: [J. Chem. Soc.[3] Perkin Trans.[3] 1]([Link]]

Sources

Discovery and Historical Synthesis of Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Aminothiazole scaffold represents one of the most enduring and "privileged" structures in medicinal chemistry. From the early days of sulfa drugs to modern tyrosine kinase inhibitors, this heterocycle has proven indispensable due to its ability to engage in hydrogen bonding, pi-stacking, and coordination with metallo-enzymes.

This guide synthesizes the historical origins, mechanistic underpinnings, and modern application of aminothiazole chemistry, designed for the professional scientist.[1]

Introduction: The Privileged Scaffold

The 2-aminothiazole moiety is not merely a structural linker; it is a pharmacophore in its own right.[2] Its basic nitrogen (pKa ~5.3) and sulfur atom allow for unique binding modes within the ATP-binding pockets of kinases and the active sites of bacterial enzymes.

  • Key Utility: Bioisostere for phenol/pyridine rings; hydrogen bond donor/acceptor capability.

  • Therapeutic Range: Antibiotics (Sulfathiazole), Antivirals (Ritonavir), and Oncology (Dasatinib, Dabrafenib).[1]

Historical Genesis: The Hantzsch Synthesis (1887)

The foundational method for constructing the thiazole ring was established by Arthur Hantzsch in 1887. Before this, the synthesis of such heterocycles was serendipitous and low-yielding. Hantzsch formalized the condensation of


-haloketones with thioamides (or thioureas), a method that remains the industrial standard over a century later.
The Mechanism

The Hantzsch synthesis is a multi-step cascade involving nucleophilic attack, cyclization, and dehydration.[1][2] Understanding this mechanism is crucial for troubleshooting low yields in complex drug synthesis.

Core Steps:

  • S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, attacking the

    
    -carbon of the haloketone (SN2).
    
  • Nitrogen Attack: The resulting intermediate undergoes intramolecular attack by the thioamide nitrogen onto the carbonyl carbon.

  • Dehydration: Loss of water drives the aromatization, yielding the stable thiazole ring.

HantzschMechanism Figure 1: Mechanistic Pathway of the Hantzsch Thiazole Synthesis Reactants α-Haloketone + Thiourea Inter1 S-Alkylated Intermediate Reactants->Inter1 SN2 Attack (S on C-X) Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Intramolecular N-Attack on C=O Product 2-Aminothiazole (Aromatic) Inter2->Product - H₂O (Aromatization)

Evolution of Synthetic Methodologies

While the Hantzsch method is robust, classical conditions (refluxing ethanol/dioxane) often suffer from harsh conditions and waste generation. Modern drug discovery demands "Green Chemistry" and high-throughput compatibility.

Protocol Comparison: Classical vs. Modern Green Synthesis
FeatureClassical HantzschModern Green Protocol (One-Pot)
Reagents

-Haloketone + Thiourea
Ketone + NBS + Thiourea
Solvent Ethanol, Dioxane, TolueneWater, Glycerol, or PEG-400
Catalyst Often none or mild baseNone or Sulfonic acid ILs
Temp/Time Reflux (2-12 hours)50-80°C (30-90 mins)
Atom Economy Lower (requires pre-halogenation)Higher (In-situ halogenation)
Self-Validating Protocol: Green One-Pot Synthesis in Water

Rationale: This protocol avoids the isolation of lachrymatory


-haloketones by generating them in situ using N-bromosuccinimide (NBS). Water acts as a solvent and accelerates the reaction via hydrophobic effects.

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • Thiourea (1.1 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Distilled Water (5 mL per mmol)

Step-by-Step Methodology:

  • Halogenation: Charge a round-bottom flask with the Acetophenone derivative and Water. Add NBS portion-wise at room temperature. Stir for 20-30 minutes. Observation: The mixture may become slightly yellow/orange as the

    
    -bromoketone forms.
    
  • Cyclization: Add Thiourea directly to the reaction vessel.

  • Reaction: Heat the mixture to 80°C for 45-60 minutes.

  • Workup: Cool to room temperature. The 2-aminothiazole product typically precipitates out as a solid.

  • Purification: Filter the solid. Wash with 10% NaHCO₃ (to remove succinimide byproduct) and then cold water. Recrystallize from Ethanol/Water if necessary.

Validation Check:

  • Success Indicator: Disappearance of the ketone carbonyl peak in IR (~1680 cm⁻¹) and appearance of amine bands (~3300-3400 cm⁻¹).

Case Study: Dasatinib (Sprycel)

Dasatinib is a potent multi-kinase inhibitor (BCR-ABL, SRC) used for Chronic Myeloid Leukemia (CML). Its synthesis is a masterclass in using the aminothiazole scaffold to induce specific kinase binding conformations.

The Challenge: Constructing a sterically crowded thiazole core. The Solution: A modified Hantzsch reaction using an activated enol ether.

Synthetic Route Analysis

The industrial route does not use a simple ketone. Instead, it employs ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-ethoxyacryloyl chloride  to build the thiazole ring around the aniline linker.
  • Amide Formation: Reaction of 2-chloro-6-methylaniline with ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -ethoxyacryloyl chloride.
    
  • Bromination/Cyclization: The resulting acrylamide is treated with NBS (bromination) and then Thiourea.

  • Coupling: The 2-aminothiazole intermediate is then coupled with the pyrimidine core.

DasatinibSynthesis Figure 2: Construction of the Aminothiazole Core in Dasatinib Synthesis Start1 2-Chloro-6-methylaniline Intermediate1 Acrylamide Intermediate (N-Aryl-3-ethoxyacrylamide) Start1->Intermediate1 Start2 β-Ethoxyacryloyl chloride Start2->Intermediate1 ThiazoleCore 2-Aminothiazole Intermediate (Key Pharmacophore) Intermediate1->ThiazoleCore Modified Hantzsch Reagents 1. NBS / H₂O (Bromination) 2. Thiourea (Cyclization) Reagents->ThiazoleCore Dasatinib Dasatinib (Final Drug) ThiazoleCore->Dasatinib Buchwald-Hartwig or SNAr Coupling Pyrimidine 4,6-Dichloro-2-methylpyrimidine Pyrimidine->Dasatinib

Therapeutic Impact & Data Summary

The 2-aminothiazole ring is versatile.[2][3] In Sulfathiazole , it mimics the substrate for dihydropteroate synthase (bacterial folate synthesis). In Dasatinib , the nitrogen atoms interact with the "hinge region" of the kinase ATP pocket (Thr315 gatekeeper vicinity).

Drug NameIndicationTarget MechanismDiscovery Era
Sulfathiazole Bacterial InfectionDihydropteroate Synthase Inhibitor1939 (Golden Age)
Pramipexole Parkinson's DiseaseDopamine D2/D3 Agonist1990s
Dasatinib CML / ALLBCR-ABL / SRC Kinase Inhibitor2006 (Targeted Therapy)
Abemaciclib Breast CancerCDK4/6 Inhibitor2017

References

  • Hantzsch, A., & Weber, J. H. (1887).[1][4] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Support . (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis.

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib).[1] Journal of Medicinal Chemistry.

  • Shaikh, M. H., et al. (2018).[1][3] Facile and Green One-Pot Synthesis of 2-Aminothiazoles in Glycerol-Water. Heterocyclic Letters.

  • Lombardino, J. G. (1965). The preparation of 2-aminothiazoles from α-haloketones and thiourea. The Journal of Organic Chemistry.

Sources

Theoretical Elucidation of the Electronic Structure of 5-Aminothiazole-2-thiol: A Computational Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical studies on the electronic structure of 5-Aminothiazole-2-thiol Content Type: In-depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists.[1]

Executive Summary

This compound (5-ATT) represents a critical scaffold in heterocyclic chemistry, serving as a precursor for azo dyes, a corrosion inhibitor for transition metals, and a pharmacophore in antimicrobial drug design.[1] Its electronic behavior is governed by a complex interplay of tautomeric equilibria —specifically the competition between amino/imino and thiol/thione forms.

This technical guide provides a rigorous theoretical framework for characterizing 5-ATT.[1] It moves beyond simple geometry optimization to explore the quantum mechanical descriptors that predict reactivity, stability, and spectroscopic signatures. The protocol defined herein utilizes Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, a standard validated by recent studies on analogous thiazole and thiadiazole systems.[1]

Structural Isomerism & Tautomeric Equilibria

The theoretical study of 5-ATT must begin with the definition of its potential energy surface. Unlike simple heterocycles, 5-ATT possesses two distinct proton-transfer sites, leading to four primary tautomeric forms.[1] Identifying the Global Minimum (GM) among these is the first critical step.

The Four Canonical Tautomers
  • Thiol-Amino (Form A): Aromatic thiazole ring; -SH at C2, -NH₂ at C5.[1]

  • Thione-Amino (Form B): Proton transfer from S to N3; C=S character at C2.[1]

  • Thiol-Imino (Form C): Proton transfer from -NH₂ to C5/N; Exocyclic =NH.[1]

  • Thione-Imino (Form D): Double proton transfer.[1]

Field Insight: Based on analogous studies of 2-aminothiazole and 5-amino-1,3,4-thiadiazole, the Thione-Amino (Form B) is frequently the most stable in the gas phase due to the high bond energy of the N-H bond compared to S-H, despite the loss of some aromaticity.[1]

Tautomerism Workflow Diagram

Tautomerism cluster_0 Proton Transfer 1 (S vs N) cluster_1 Proton Transfer 2 (Amino vs Imino) TA Thiol-Amino (Aromatic) TB Thione-Amino (Stable?) TA->TB H: S -> N3 TC Thiol-Imino (High Energy) TA->TC H: N -> C5 TD Thione-Imino (Unstable) TB->TD H: N -> C5 Result Global Minimum Identification TB->Result TC->TD H: S -> N3

Figure 1: Tautomeric connectivity map for this compound. The Thione-Amino form is the predicted Global Minimum based on analogous sulfur-nitrogen heterocycles.[1]

Computational Methodology (The Protocol)

To ensure reproducibility and accuracy (E-E-A-T), the following computational protocol is recommended. This workflow ensures that electronic properties are derived from a true minimum on the potential energy surface.

Level of Theory[5]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

    • Causality: B3LYP provides an excellent balance between cost and accuracy for organic heterocycles, particularly for predicting vibrational frequencies and bond lengths.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3][4]

    • Causality: The diffuse functions (++) are mandatory for describing the lone pair electrons on Sulfur and Nitrogen, which are critical for the "soft" character of the thiol group. The polarization functions (d,p) account for the orbital distortion in the aromatic ring.

Solvation Models

Gas-phase calculations often fail to predict the correct tautomer in solution.[1]

  • Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Solvents: Water (Polar, protic) and CCl₄ (Non-polar).[1]

  • Expectation: Polar solvents typically stabilize the zwitterionic or more polar Thione forms.

Computational Workflow

Workflow cluster_outputs Key Outputs Start Initial Geometry Construction (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision NIMAG = 0? Freq->Decision Correction Distort Geometry & Resubmit Decision->Correction No (<0) Analysis Electronic Structure Analysis Decision->Analysis Yes (0) Correction->Opt FMO FMO (HOMO/LUMO) Analysis->FMO MEP MEP Mapping Analysis->MEP NBO NBO Charge Analysis Analysis->NBO

Figure 2: Standardized DFT workflow for validating the electronic structure of 5-ATT.

Electronic Properties & Reactivity Descriptors

Once the geometry is optimized, the electronic wavefunction provides the data necessary to predict chemical behavior.

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of chemical stability.[1]
  • HOMO: Located primarily on the Sulfur atom and the thiazole ring (π-system). Acts as the electron donor.[5]

  • LUMO: Delocalized over the C=N and C=C bonds. Acts as the electron acceptor.

  • Reference Values (Analogous Systems):

    • Note: Values below are representative of the class (aminothiazoles/thiadiazoles) and serve as benchmarks for validation.

Parameter2-Aminothiazole (Ref)5-ATT (Predicted Range)Significance
HOMO (eV) -5.5 to -5.8-5.0 to -5.5 High HOMO implies good antioxidant/corrosion inhibition.[1]
LUMO (eV) -0.5 to -1.0-1.0 to -1.5 Lower LUMO implies better electron acceptance.[1]
Gap (

)
~4.5 - 5.0 eV~3.5 - 4.2 eV Smaller gap = Softer molecule, higher reactivity.[1]
Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the following from HOMO (


) and LUMO (

) energies:
  • Chemical Hardness (

    
    ): 
    
    
    
    [1]
    • Interpretation: 5-ATT is expected to be a "soft" molecule, making it an excellent ligand for soft metals (Cu, Ag, Au).[1]

  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]
    • Interpretation: Measures the stabilization energy when the system acquires an additional electronic charge.

Spectroscopic Validation (IR & Raman)

Theoretical predictions must be validated against experimental spectra.[1] The tautomeric state is most easily confirmed via vibrational spectroscopy.

  • Thiol Marker (S-H): Look for a weak stretching vibration around 2550–2600 cm⁻¹ .[1]

  • Thione Marker (C=S): Look for a strong stretch around 1050–1100 cm⁻¹ .[1]

  • Amino vs Imino:

    • Amino (-NH₂): Two bands (symmetric/asymmetric) at 3300–3400 cm⁻¹ .[1]

    • Imino (=NH): Single sharp band, often shifted lower.[1]

Protocol Check: If your DFT calculation shows a negative frequency, you are at a transition state, not a minimum.[1] If your calculated S-H stretch is present but the experimental data lacks it, the molecule exists as the Thione tautomer in the solid state.

References

  • Mocedes.org. (2021).[1] Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium.

  • Asian Journal of Chemistry. (2014). DFT Studies on Optimized Geometries for Thiazole Derivatives.

  • ResearchGate. (2016).[1] Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study.

  • NIH/PubMed. (2021).[1] Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis.

  • NIST Chemistry WebBook. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- Spectra. [1]

Sources

Methodological & Application

Application Notes & Protocols: 5-Aminothiazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The electrochemical degradation of steel and its alloys, commonly known as corrosion, presents a persistent and costly challenge across numerous sectors, including infrastructure, transportation, and manufacturing. The use of organic corrosion inhibitors is a cornerstone of material preservation strategies. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have garnered significant attention for their exceptional performance.[1][2] This is primarily due to the presence of lone pair electrons on the heteroatoms and delocalized π-electrons within their aromatic structures, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against aggressive corrosive agents.[1][3]

5-Aminothiazole-2-thiol is a heterocyclic compound distinguished by its thiazole ring, which incorporates both sulfur and nitrogen atoms, an amino group (-NH2), and a thiol group (-SH). This unique molecular architecture makes it a highly promising candidate for corrosion inhibition. The multiple active centers allow for robust adsorption onto the steel surface, effectively stifling the electrochemical reactions that drive corrosion. These application notes provide a comprehensive technical guide, from the underlying theoretical principles to detailed experimental protocols, for researchers and scientists evaluating this compound as a corrosion inhibitor for steel.

Part I: Theoretical Framework & Mechanism of Inhibition

A thorough understanding of the inhibition mechanism is critical for optimizing inhibitor performance and developing new formulations. The efficacy of this compound is rooted in its ability to interrupt the fundamental electrochemical processes of corrosion.

The Electrochemical Basis of Steel Corrosion

In an aqueous corrosive medium (e.g., acidic or chloride-containing solutions), the corrosion of steel proceeds via two simultaneous electrochemical reactions:

  • Anodic Reaction (Oxidation): Iron (Fe) atoms on the metal surface lose electrons and dissolve into the solution as ferrous ions (Fe²⁺).

    • Fe → Fe²⁺ + 2e⁻

  • Cathodic Reaction (Reduction): Electrons released from the anodic reaction are consumed at the cathodic sites. In acidic solutions, this involves the reduction of hydrogen ions.

    • 2H⁺ + 2e⁻ → H₂ (gas)

These reactions establish a corrosion cell, leading to the continuous degradation of the steel substrate. An effective inhibitor must interfere with one or both of these processes.

Inhibition Mechanism of this compound

The primary mechanism by which this compound protects steel is through adsorption onto the metal surface, forming a thin, durable protective film.[1][4] This adsorption process can be classified into two main types:

  • Physisorption (Physical Adsorption): This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. It is a relatively weak and reversible process.

  • Chemisorption (Chemical Adsorption): This involves the formation of coordinate covalent bonds between the lone pair electrons of the nitrogen and sulfur heteroatoms in the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface.[3][5] This type of bonding is much stronger and leads to the formation of a more stable and resilient protective layer.

The adsorption of this compound is typically a combination of both physisorption and chemisorption, a phenomenon confirmed by thermodynamic studies.[4][6] The presence of multiple heteroatoms and the π-electron system of the thiazole ring provides several points of attachment, ensuring comprehensive surface coverage.

Caption: Adsorption mechanism of this compound on a steel surface.

Adsorption Isotherm Modeling

To quantitatively describe the interaction between the inhibitor and the steel surface, adsorption isotherm models are employed.[7][8] These models relate the concentration of the inhibitor in the solution to the degree of surface coverage (θ). Common models include:

  • Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites.[1][9]

  • Temkin Isotherm: Accounts for interactions between adsorbed molecules.

  • Freundlich Isotherm: Describes adsorption on heterogeneous surfaces.

The experimental data are often fitted to these models to determine which one provides the best description of the adsorption process. A key parameter derived from these studies is the standard free energy of adsorption (ΔG°ads).[10] A negative value of ΔG°ads indicates a spontaneous adsorption process. Typically, values around -20 kJ/mol or less negative are associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

Quantum Chemical Insights

Theoretical calculations using Density Functional Theory (DFT) provide profound insights into the relationship between the molecular structure of an inhibitor and its performance.[11][12] Key quantum chemical parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of iron, enhancing adsorption and inhibition efficiency.[13]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.[11][14]

These computational approaches are invaluable for screening potential inhibitor candidates and understanding the electronic-level interactions that govern the inhibition process.

Part II: Experimental Evaluation Protocols

A multi-faceted experimental approach is required to comprehensively evaluate the performance of this compound. The following protocols outline the key methodologies for this assessment.

Caption: General workflow for evaluating a corrosion inhibitor.

Protocol 1: Solution and Specimen Preparation

Rationale: Standardized preparation is crucial for reproducibility. A clean, uniform steel surface ensures that observed effects are due to the inhibitor and not surface contaminants or irregularities.

Materials:

  • Mild steel coupons (e.g., AISI 1018)

  • This compound

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

  • Silicon carbide (SiC) abrasive papers (grades 240, 400, 600, 800, 1200)

  • Acetone, ethanol, distilled water

  • Analytical balance

Procedure:

  • Steel Specimen Pre-treatment: a. Mechanically polish the steel coupons sequentially with SiC abrasive papers of increasing grit size (240 through 1200) to achieve a mirror-like finish.[4] b. Rinse the polished coupons thoroughly with distilled water. c. Degrease the coupons by sonicating in acetone for 5-10 minutes, followed by rinsing with ethanol.[15] d. Dry the coupons in a stream of warm air and store them in a desiccator until use.

  • Inhibitor Stock Solution Preparation: a. Accurately weigh a required amount of this compound to prepare a stock solution of a high concentration (e.g., 10 mM) in the chosen corrosive medium. b. Use serial dilution from the stock solution to prepare test solutions of various concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM).

Protocol 2: Gravimetric (Weight Loss) Measurements

Rationale: This direct method provides a reliable, quantitative measure of the overall corrosion rate and the inhibitor's effectiveness over a longer duration.

Procedure:

  • Weigh the pre-treated steel coupons accurately using an analytical balance (W_initial).

  • Immerse the coupons in beakers containing the corrosive solution with and without different concentrations of the inhibitor.[10]

  • Maintain the beakers at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6, 12, or 24 hours).

  • After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., HCl solution containing Clarke's solution), rinse with distilled water and acetone, dry, and re-weigh (W_final).[16]

  • Calculations:

    • Corrosion Rate (CR) in mg cm⁻² h⁻¹: CR = (W_initial - W_final) / (A * t) where A is the surface area of the coupon (cm²) and t is the immersion time (h).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Protocol 3: Electrochemical Analysis

Rationale: Electrochemical techniques provide rapid and detailed information on the corrosion kinetics and the mode of inhibition (anodic, cathodic, or mixed).

Setup:

  • A standard three-electrode glass cell.

  • Working Electrode (WE): Pre-treated steel coupon.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode (CE): Platinum or graphite rod.

  • Potentiostat/Galvanostat with frequency response analysis capability.

3a: Potentiodynamic Polarization (PDP) Measurement (ASTM G59/G61) [17][18]

  • Immerse the three-electrode setup in the test solution.

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached (potential fluctuation < 5 mV over 5 min).

  • Apply a potential scan from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).

  • Data Interpretation: Plot the logarithm of current density (log i) versus potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A significant decrease in i_corr in the presence of the inhibitor indicates effective inhibition. The inhibitor is classified as:

    • Anodic: If E_corr shifts significantly to more positive (noble) potentials.

    • Cathodic: If E_corr shifts significantly to more negative (active) potentials.

    • Mixed-Type: If there is minimal change in E_corr.[1]

3b: Electrochemical Impedance Spectroscopy (EIS) Measurement (ASTM G106) [19][20]

  • After OCP stabilization, apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[21]

  • Data Interpretation:

    • Nyquist Plot: Plot the imaginary impedance (-Z_im) versus the real impedance (Z_re). The plot for a corrosion process is typically a semicircle. A larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct) and thus better corrosion protection.

    • Bode Plot: Plot the logarithm of impedance modulus (|Z|) and the phase angle (θ) versus the logarithm of frequency (log f). Higher |Z| values at low frequencies indicate better inhibition.

    • Equivalent Circuit Modeling: Fit the EIS data to an equivalent electrical circuit to quantify parameters like R_ct and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl upon inhibitor addition signify the formation of a protective film.[21]

Protocol 4: Surface Analysis

Rationale: Surface-sensitive techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor.

4a: Scanning Electron Microscopy (SEM)

  • After a set immersion period in the blank and inhibited solutions, retrieve the steel coupons.

  • Gently rinse with distilled water and dry thoroughly.

  • Mount the specimens on stubs and coat with a thin conductive layer (e.g., gold) if necessary.

  • Acquire images of the surface at various magnifications.

  • Interpretation: Compare the surface morphology. The uninhibited sample is expected to show a rough, pitted surface characteristic of corrosion damage, while the inhibited sample should display a much smoother surface, indicating the presence of a protective film.[22][23]

4b: X-ray Photoelectron Spectroscopy (XPS)

  • Prepare samples as for SEM analysis.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire high-resolution spectra for key elements: Fe 2p, C 1s, O 1s, N 1s, and S 2p.

  • Interpretation: The detection of N 1s and S 2p peaks on the surface of the steel sample exposed to the inhibitor provides direct proof of its adsorption.[6][15] Shifts in the binding energies of these peaks compared to the pure inhibitor can provide evidence of chemisorption (i.e., chemical bond formation with iron).

Part III: Data Presentation and Interpretation

Organizing quantitative results into tables allows for clear comparison and analysis.

Table 1: Gravimetric (Weight Loss) Data for Mild Steel in 1 M HCl at 298 K (24h Immersion)

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (IE%)
0 (Blank)150.21.252-
0.145.10.37670.0
0.520.80.17386.2
1.011.50.09692.3
2.07.10.05995.3

Table 2: Electrochemical Parameters from PDP and EIS Measurements

Inhibitor Conc. (mM)E_corr (mV vs SCE)i_corr (µA cm⁻²)R_ct (Ω cm²)C_dl (µF cm⁻²)IE_PDP (%)IE_EIS (%)
0 (Blank)-47598545150--
0.1-4682821608571.471.9
0.5-4621254105287.389.0
1.0-458687503593.194.0
2.0-4554211802895.796.2

Note: The data presented in the tables are representative examples to illustrate trends and are not from a single specific study.

Interpretation of Results:

  • The data clearly show that as the concentration of this compound increases, the corrosion rate and corrosion current density decrease significantly, while the inhibition efficiency and charge transfer resistance increase.[24]

  • The minimal shift in E_corr suggests that this compound acts as a mixed-type inhibitor, impeding both anodic and cathodic reactions.[6]

  • The decrease in C_dl values is attributed to the replacement of water molecules (with a high dielectric constant) at the steel/solution interface by the organic inhibitor molecules (with a lower dielectric constant), further confirming the adsorption process.

References

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (SciSpace)[1]

  • Adsorption of organic inhibitors on metal surface: isotherm models. (UMP)

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (Physical Chemistry Research)[11]

  • Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. (Academia.edu)[7]

  • Thiazole derivatives as corrosion inhibitors of steel in acidic media: a short review. (revistas.unipamplona.edu.co)[25]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (ResearchGate)[22]

  • A Quantum Computational Method for Corrosion Inhibition. (ACS Publications)[12]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (MDPI)[26]

  • Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (NACE)[15]

  • Corrosion inhibition of thiourea and thiadiazole derivatives : A Review.
  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (Oxford Academic)[10]

  • Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. (ScienceDirect)[3]

  • Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. (ResearchGate)[6]

  • Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives. (DergiPark)[13]

  • EIS - Corrosion. (Metrohm)[19]

  • Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (ResearchGate)[8]

  • Theoretical Investigations on Thiadiazole Derivatives as Corrosion Inhibitors on Mild Steel. (Bentham Science)[14]

  • Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. (OHIO Open Library)
  • Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water. (ijstr.org)[9]

  • Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution. (upb.ro)[23]

  • ASTM G61: Potentiodynamic Polarization. (Matergenics Inc.)[17]

  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (ROSA P)
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (Nature)[20]

  • Potentiodynamic Corrosion Testing. (PMC - NIH)[27]

  • ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. (Bibliomed)[16]

  • How to decode the standard test methods for corrosion? (BioLogic Learning Center)
  • ASTM G61: Standard test method for conducting cyclic potentiodynamic polariz
  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (ACS Publications)[28]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (vlci.biz)[21]

  • Potentiodynamic and Cyclic Polarization Scans. (Gamry Instruments)[18]

  • Efficient Protection of Mild Steel Corrosion in Hydrochloric Acid Using 3-(5- Amino-1,3,4-thiadiazole-2yl). (pcc.journals.ekb.eg)

  • Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. (Semantic Scholar)[29]

  • 5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. (ResearchGate)[30]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (ump.ma)[31]

  • Synthesis of some new 5- substituted of. (JOCPR)
  • Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. (mocedes.org)[4]

  • Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution. (PMC)[24]

  • Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature. (PMC)[5]

  • The Chemistry of 5-aminothiazole and its deriv
  • Application Notes & Protocols: Synthesis of Novel Corrosion Inhibitors from 6-Chlorobenzo[d]thiazole-2-thiol. (Benchchem)[2]

  • Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. (ResearchGate)[32]

Sources

Application Note: Protocol for the Synthesis of Metal Complexes with 5-Aminothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of metal complexes utilizing 5-aminothiazole-2-thiol (5-ATT) requires a nuanced understanding of heterocyclic tautomerism and soft-hard acid-base (HSAB) theory. Unlike its more common isomer (2-amino-5-mercapto-1,3,4-thiadiazole), 5-ATT presents a unique donor set comprising an exocyclic amine (


) at position 5, an endocyclic nitrogen, and an exocyclic thiol/thione group at position 2.

This guide outlines a robust, self-validating protocol for synthesizing mononuclear and polynuclear complexes. The methodology prioritizes the control of the thione-thiol tautomeric equilibrium , which dictates the coordination mode (S-monodentate vs. N,S-chelation).

Key Technical Challenges
  • Tautomeric Control: The ligand exists in equilibrium between the thione (NH, C=S) and thiol (N, C-SH) forms. The thione form typically predominates in the neutral solid state, while the thiol form is accessible via deprotonation in basic media.

  • Oxidation Sensitivity: The 5-amino group renders the ring electron-rich, increasing susceptibility to oxidative dimerization (disulfide formation). Inert atmosphere handling is recommended.

  • Solubility: The free ligand often exhibits poor solubility in non-polar solvents, necessitating the use of polar aprotic solvents (DMF, DMSO) or hot alcohols.

Ligand Chemistry & Coordination Modes[1][2][3][4]

Understanding the donor atoms is prerequisite to synthesis. The coordination mode is pH-dependent.

Tautomeric Equilibrium & Binding Sites
  • Acidic/Neutral pH (Thione Form): The ligand coordinates as a neutral species, primarily through the exocyclic Sulfur (soft donor). This is common with soft metals like Ag(I), Au(I), or Pt(II).

  • Basic pH (Thiolate Form): Deprotonation yields the anionic thiolate (

    
    ). This species acts as a bidentate ligand (N,S-chelating) or a bridging ligand, favoring metals like Zn(II), Ni(II), and Cu(II).
    

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Coordination Outcomes Thione Thione Form (Neutral) Favored in Solid State Thiol Thiol Form (Aromatic) Favored in Solution Thione->Thiol H-shift S_Coord S-Monodentate (Soft Metals: Ag, Au, Pt) Thione->S_Coord Thiolate Thiolate Anion (Active Ligand) Thiol->Thiolate + Base (Deprotonation) NS_Chelate N,S-Chelate (Borderline: Ni, Cu, Zn) Thiolate->NS_Chelate

Figure 1: Tautomeric equilibrium of this compound and subsequent coordination pathways.

Experimental Protocols

Protocol A: Synthesis of Neutral Thione Complexes (Direct Interaction)

Target:


 type adducts (e.g., with CuCl₂, NiCl₂).
Mechanism:  The ligand remains protonated; coordination occurs via the thione sulfur.

Reagents:

  • This compound (1.0 mmol)

  • Metal Salt (

    
     or 
    
    
    
    ) (0.5 mmol for 1:2 ratio)
  • Solvent: Absolute Ethanol (20 mL)

  • Atmosphere: Nitrogen or Argon (Recommended)

Step-by-Step Procedure:

  • Ligand Solubilization: Dissolve 1.0 mmol of 5-ATT in 15 mL of hot absolute ethanol (

    
    ). If solubility is poor, add drops of DMF until clear.
    
  • Metal Addition: Dissolve 0.5 mmol of the metal salt in 5 mL of ethanol. Add this solution dropwise to the hot ligand solution under constant magnetic stirring.

    • Observation: A color change indicates immediate complexation (e.g., Green

      
       Brown for Cu).
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Validation: Monitor reaction progress via TLC (Mobile phase: 9:1 DCM:MeOH).

  • Isolation: Cool to room temperature. If precipitate forms, filter under vacuum. If no precipitate forms, reduce volume to 5 mL using a rotary evaporator and induce precipitation with cold diethyl ether.

  • Purification: Wash the solid with cold ethanol (

    
    ) followed by diethyl ether. Dry in a vacuum desiccator over 
    
    
    
    .
Protocol B: Synthesis of Inner-Sphere Chelate Complexes (Deprotonation)

Target:


 neutral chelates.
Mechanism:  Base-assisted deprotonation generates the thiolate anion, forcing N,S-chelation.

Reagents:

  • This compound (2.0 mmol)

  • Metal Acetate (

    
    ) (1.0 mmol)
    
  • Base: Triethylamine (

    
    ) or NaOH (1M aqueous)
    
  • Solvent: Methanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Activation: Dissolve 2.0 mmol of ligand in 20 mL Methanol. Add 2.0 mmol of

    
     (approx. 
    
    
    
    ). Stir for 15 minutes at RT to ensure thiol deprotonation.
  • Complexation: Add 1.0 mmol of Metal Acetate dissolved in 5 mL water dropwise to the activated ligand solution.

  • Reaction: Reflux for 4 hours. The mixture typically becomes turbid as the neutral chelate precipitates.

  • Work-up: Filter the precipitate while hot (to remove unreacted ligand). Wash extensively with hot water (to remove triethylammonium salts) and then hot methanol.

  • Drying: Dry at

    
     in an oven for 6 hours.
    

Characterization & Validation

To confirm the synthesis and coordination mode, compare the spectral data of the free ligand (FL) against the metal complex (MC).

Spectroscopic Fingerprints (IR & NMR)[2][5]
Functional GroupFree Ligand (

/ ppm)
Metal Complex (

/ ppm)
Structural Insight


(Broad)
Remains or Shifts slightlyConfirm amine is not deprotonated (unless participating).


Shift to lower freq (

)
Indicates N-coordination (Cheliation).


Shift to lower freq (Thione mode)Indicates S-coordination (weakening of C=S).


Shift to lower freq (Thiolate mode)Indicates formation of C-S single bond character.


(Weak)
Disappears Confirms deprotonation (Protocol B).
NMR

(SH)

ppm
Disappears Confirms loss of thiol proton.
Crystallographic & Magnetic Validation[6]
  • Magnetic Susceptibility:

    • Zn(II), Cd(II): Diamagnetic.

    • Cu(II): Paramagnetic (

      
       BM).
      
    • Ni(II): Diamagnetic (Square Planar) or Paramagnetic (Octahedral/Tetrahedral).

  • Molar Conductivity: Dissolve complex in DMSO (

    
    ).
    
    • Value

      
      : Non-electrolyte (Neutral Chelate, Protocol B).
      
    • Value

      
      : Electrolyte (Ionic species, Protocol A).
      

Synthetic Workflow Diagram

Workflow Start Start: this compound Solubility_Check Solubility Check: Soluble in EtOH? Start->Solubility_Check Dissolve_EtOH Dissolve in hot EtOH Solubility_Check->Dissolve_EtOH Yes Dissolve_DMF Dissolve in DMF/DMSO Solubility_Check->Dissolve_DMF No Target_Decision Target Structure? Dissolve_EtOH->Target_Decision Dissolve_DMF->Target_Decision Path_Neutral Neutral Adduct (Thione) Protocol A Target_Decision->Path_Neutral M(L)Cl2 Path_Chelate Chelate (Thiolate) Protocol B Target_Decision->Path_Chelate M(L)2 Action_Salt Add Metal Salt (Dropwise) Path_Neutral->Action_Salt Action_Base Add Et3N / NaOH (Deprotonation) Path_Chelate->Action_Base Action_Base->Action_Salt Reflux Reflux (3-5 hrs) Action_Salt->Reflux Isolate Filtration & Washing Reflux->Isolate

Figure 2: Decision tree for solvent selection and protocol pathway based on target coordination geometry.

Safety & Troubleshooting

Safety Hazards
  • Ligand Toxicity: Aminothiazoles are biologically active. Handle with gloves and in a fume hood to avoid inhalation of dust.

  • Heavy Metals: Dispose of metal waste (especially Cd, Ni, Hg) according to EHS regulations. Do not pour down the drain.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate High solubility of complexEvaporate solvent to 20% vol; add cold ether; store at

.
Gummy Product Solvent occlusion / OligomersTriturate with hexane or ether; recrystallize from hot DMF.
Low Yield Incomplete deprotonationCheck pH (ensure pH > 8 for Protocol B); increase reflux time.
Oxidation Disulfide formationUse degassed solvents; perform reaction under

atmosphere.

References

  • Tautomerism in Heterocycles

    • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217.

  • Coordination Modes of Aminothiazoles

    • Raper, E. S. (1985). Complexes of heterocyclic thione donors. Coordination Chemistry Reviews, 61, 115-184.

  • Synthesis of Thiazole-2-thiol Complexes

    • P. M.[1] Benítez, et al. (2024). Primary and secondary alcohols converted into 2-amino-1,3-thiazoles.[1] Journal of Organic Chemistry, 89, 4628.[1]

  • General Protocol for Thione Ligands

    • Experiment 6: Thione-Thiol Tautomerism in Co(II) complexes. UMass Amherst Chemistry Dept.

  • Photoredox Synthesis of 5-thio-aminothiazoles

    • Organic Letters (2022).[2] Photoredox-Promoted Selective Synthesis of C-5 Thiolated 2-Aminothiazoles.

Sources

Application Note: Accelerated Synthesis and Functional Profiling of 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core scaffold for diverse therapeutics including Meloxicam (anti-inflammatory), Dasatinib (antineoplastic), and Pramipexole (dopamine agonist). In the context of inflammation, 2-aminothiazoles are potent inhibitors of Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) production.

This application note provides a streamlined, high-yield protocol for synthesizing 2-aminothiazole derivatives using a Microwave-Assisted Hantzsch Synthesis . Compared to traditional reflux methods, this protocol reduces reaction time from hours to minutes while suppressing side reactions. We further detail a downstream validation workflow using a COX-2 enzymatic inhibition assay to confirm anti-inflammatory potential.

Chemical Basis & Mechanism

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an


-haloketone and a thiourea.[1]
Mechanistic Pathway[1][2]
  • Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the

    
    -carbon of the haloketone to displace the halide (S-alkylation).
    
  • Intermediate Formation: An acyclic thioimidate intermediate is formed.

  • Cyclization: The nitrogen of the thioimidate attacks the carbonyl carbon.

  • Dehydration: Loss of a water molecule aromatizes the ring, yielding the 2-aminothiazole.

DOT Diagram: Hantzsch Mechanism & Workflow

HantzschMechanism Start Reactants: Alpha-Haloketone + Thiourea Inter1 Intermediate 1: S-Alkylation (Thioimidate) Start->Inter1 Nucleophilic Attack (S -> C) Inter2 Intermediate 2: Cyclization (Hydroxythiazoline) Inter1->Inter2 Intramolecular Condensation Product Product: 2-Aminothiazole HBr Salt Inter2->Product - H2O (Dehydration) FreeBase Final Scaffold: Free Base Generation Product->FreeBase + Base (NH4OH/Na2CO3)

Figure 1: Step-wise mechanistic pathway of the Hantzsch synthesis from reactants to the active free base scaffold.

Experimental Protocol: Microwave-Assisted Synthesis

Target Compound: 4-(4-Fluorophenyl)thiazol-2-amine Rationale: The 4-fluorophenyl moiety is a classic bioisostere used to block metabolic oxidation at the para-position while enhancing lipophilicity for enzyme pocket binding.

Materials
  • Reagent A: 2-Bromo-4'-fluoroacetophenone (1.0 mmol)

  • Reagent B: Thiourea (1.2 mmol)

  • Solvent: Ethanol (absolute) or PEG-400 (Green alternative)

  • Catalyst: None required for microwave method; Iodine (

    
    ) optional for reflux.
    
  • Base: Ammonium hydroxide (25%) or Sodium bicarbonate.

Method Comparison
ParameterConventional RefluxMicrowave-Assisted (Recommended)
Reaction Time 4 – 8 Hours5 – 15 Minutes
Temperature 80°C (Oil Bath)100°C – 120°C (Pressurized)
Yield 65 – 75%85 – 94%
Purity (Crude) Moderate (Requires Column)High (Recrystallization sufficient)
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial, dissolve 2-Bromo-4'-fluoroacetophenone (217 mg, 1.0 mmol) and Thiourea (91 mg, 1.2 mmol) in 3 mL of Ethanol.

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Settings: Power = 150W (Dynamic), Max Temp = 110°C, Hold Time = 10 minutes.

    • Note: If using a domestic microwave (not recommended for reproducibility), use 30-second bursts at medium power with a reflux condenser setup.

  • Monitoring: Check reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting material spot (

    
    ) should disappear.
    
  • Work-up (Critical Step):

    • The reaction mixture will contain the hydrobromide salt of the thiazole.

    • Pour the reaction mixture into 20 mL of crushed ice/water.

    • Neutralization: Slowly add ammonium hydroxide (or sat.

      
      ) with stirring until pH 8–9. A solid precipitate (the free base) will form immediately.
      
  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (

      
       mL) to remove excess thiourea and inorganic salts.
      
    • Recrystallize from hot ethanol/water (8:2 ratio).

  • Yield Calculation: Expected yield is ~175–190 mg (90–95%).

Biological Validation: COX-2 Inhibition Screen

Once synthesized, the anti-inflammatory potential must be validated. The 2-aminothiazole ring is known to fit into the hydrophobic channel of the COX-2 enzyme.

Assay Principle

This protocol uses a colorimetric COX (ovine) inhibitor screening assay. The peroxidase activity of COX heme is measured by the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which turns blue (


 nm).
Workflow Diagram

BioAssay Prep Sample Prep: Dissolve Thiazole in DMSO (10 mM) Incubate Incubation: Enzyme (COX-2) + Heme + Inhibitor (5 mins @ 25°C) Prep->Incubate Trigger Reaction Trigger: Add Arachidonic Acid + TMPD Incubate->Trigger Read Measurement: Absorbance @ 590nm Trigger->Read Analysis Data Analysis: Calculate IC50 vs Celecoxib Control Read->Analysis

Figure 2: Workflow for the colorimetric COX-2 inhibition screening.

Protocol
  • Reagent Prep: Reconstitute lyophilized COX-2 enzyme in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized 2-aminothiazole (0.01

    
    M to 100 
    
    
    
    M) in DMSO. Keep final DMSO concentration
    
    
    .
  • Blank & Control:

    • Background: No Enzyme.

    • 100% Activity: Enzyme + Solvent (no inhibitor).

    • Positive Control: Celecoxib (10

      
      M).
      
  • Reaction:

    • Add 150

      
      L Assay Buffer, 10 
      
      
      
      L Heme, and 10
      
      
      L Enzyme to wells.
    • Add 20

      
      L of Test Inhibitor. Incubate 5 min at 25°C.
      
    • Add 20

      
      L Colorimetric Substrate (TMPD) + 20 
      
      
      
      L Arachidonic Acid to start reaction.
  • Read: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Insights

To optimize the scaffold for drug development, consider these SAR rules derived from recent literature:

  • C4 Position (Aryl Group):

    • Essential for filling the hydrophobic pocket of COX-2.

    • Optimization: Para-substituents (F, OMe,

      
      ) generally increase selectivity for COX-2 over COX-1 [1].
      
  • N2 Position (Amine):

    • Free amine (

      
      ) often shows good activity but poor bioavailability.
      
    • Optimization: Acylation (amide formation) or formation of Schiff bases (imines) with substituted salicylaldehydes can significantly enhance anti-inflammatory potency and reduce gastric irritation [2].

  • C5 Position:

    • Introduction of electron-withdrawing groups (e.g.,

      
      ) or halogens here can modulate metabolic stability [3].
      

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during wash.Ensure microwave power is sufficient to reach 100°C. Do not wash with warm water; use ice-cold water.
Product is Sticky/Oil Incomplete neutralization or solvent trapping.Scratch the flask walls with a glass rod during neutralization to induce crystallization. Recrystallize immediately.
No Activity in Assay Compound precipitation in buffer.Check solubility. If precipitating, lower concentration or use a solubilizing agent (e.g., cyclodextrin) if compatible.
Dark Product Color Oxidation of thiourea or iodine contamination.Add a small amount of sodium thiosulfate during the work-up to reduce iodine/oxidized species.

References

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview. PubMed Central (PMC). Available at: [Link]

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives: A Green Chemistry Approach. Journal of University of Shanghai for Science and Technology. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (MDPI). Available at: [Link][2]

  • Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles. Journal of Organic Chemistry (via PMC). Available at: [Link]

Sources

Application Note: Utilizing 5-Aminothiazole-2-thiol as a Privileged Scaffold in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In contemporary medicinal chemistry, the thiazole ring represents a "privileged scaffold"—a core molecular framework capable of serving as a ligand for diverse biological receptors. Clinically approved oncology drugs such as dasatinib (a Bcr-Abl kinase inhibitor) and epothilone (a microtubule stabilizer) heavily rely on the thiazole nucleus for target binding and pharmacokinetic stability[1].

Within this chemical family, 5-aminothiazole-2-thiol (and its structural isomers) offers an exceptional platform for rational drug design. Its value lies in its dual reactive centers: a nucleophilic 5-amino group and a tautomeric 2-thiol/2-thione moiety[2]. This bi-functional nature allows medicinal chemists to perform orthogonal, regioselective modifications, generating vast libraries of compounds that target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis[3].

Mechanistic Pathways in Oncology

Derivatives of the thiazole-2-thiol core exert their anticancer effects through several distinct, highly targeted mechanisms:

  • Tubulin Polymerization Inhibition: S-alkylated thioether derivatives frequently act as structural mimics of colchicine. By binding to the colchicine site on tubulin, they prevent microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[4].

  • Kinase and Topoisomerase Inhibition: N-functionalized derivatives (amides or ureas) can occupy the ATP-binding pockets of critical tyrosine kinases (e.g., EGFR) or intercalate with DNA-Topoisomerase II complexes, halting DNA replication in rapidly dividing malignant cells[5].

MOA Drug This compound Derivative Target1 Colchicine Binding Site (Tubulin) Drug->Target1 Binds (S-alkylated) Target2 Tyrosine Kinases / Topo II (e.g., EGFR, Bcr-Abl) Drug->Target2 Inhibits ATP/DNA binding Effect1 Microtubule Depolymerization (G2/M Arrest) Target1->Effect1 Effect2 Inhibition of Proliferation Signaling Target2->Effect2 Apoptosis Apoptosis (Cell Death) Caspase-3/9 Activation Effect1->Apoptosis Effect2->Apoptosis

Dual mechanism of action of thiazole-2-thiol derivatives inducing apoptosis in cancer cells.

Chemical Biology & Synthetic Strategy

To harness this compound for drug discovery, researchers exploit the differential reactivity of its functional groups. The thiol group (-SH) is significantly more acidic (pKa ~7–8) than the amino group. By employing a mild base, the thiol is selectively deprotonated to form a highly nucleophilic thiolate anion[2]. This allows for regioselective S-alkylation without the need for complex protecting-group chemistry on the amine.

Synthetic_Workflow A This compound (Core Scaffold) B S-Alkylation (Thiolate Nucleophile) A->B Mild Base (K2CO3) Alkyl Halide, DMF C N-Acylation/Amidation (Amino Group) A->C Acyl Chloride Pyridine or EDC/HOBt D Thioether Derivatives (e.g., Tubulin Inhibitors) B->D E Amide/Urea Derivatives (e.g., Kinase Inhibitors) C->E

Regioselective derivatization workflow of this compound for anticancer library generation.

Validated Experimental Protocols

Protocol 1: Regioselective S-Alkylation for Thioether Library Generation

This protocol details the synthesis of S-alkylated derivatives, which are prime candidates for tubulin inhibition[4].

  • Causality & Rationale: Potassium carbonate (

    
    ) is chosen as a mild base to selectively deprotonate the thiol group while leaving the amino group intact. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the resulting thiolate for a rapid 
    
    
    
    reaction[1].
  • Self-Validating System: Reaction progress is monitored via TLC (co-spotted with starting materials). Successful S-alkylation is confirmed post-purification via

    
     NMR by the disappearance of the broad -SH proton signal (~13.0 ppm) and the emergence of aliphatic S-
    
    
    
    protons[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (eq) of this compound in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 eq of anhydrous

    
    . Stir the suspension at room temperature for 30 minutes to ensure complete formation of the thiolate anion.
    
  • Alkylation: Dropwise, add 1.1 eq of the desired alkyl halide (e.g., substituted benzyl chloride).

  • Reaction: Elevate the temperature to 60 °C and stir for 4–6 hours. Note: Ultrasound irradiation can be utilized here to reduce reaction time to <1 hour and improve yields[1].

  • Quenching & Extraction: Pour the mixture over crushed ice. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography (Hexane:EtOAc gradient) to yield the pure S-alkylated derivative.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the antiproliferative activity of the synthesized derivatives against human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)[5].

  • Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay provides a direct, metabolic proxy for cell viability rather than merely assessing membrane integrity[5].

  • Self-Validating System: The protocol mandates three critical controls: a Positive Control (e.g., Doxorubicin or 5-Fluorouracil) to ensure assay sensitivity, a Vehicle Control (0.1% DMSO) to rule out solvent toxicity, and a Blank (media + MTT only) to subtract background absorbance.

Step-by-Step Methodology:

  • Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7) and seed them into a 96-well plate at a density of

    
     cells/well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37 °C in a 5% 
    
    
    
    humidified incubator.
  • Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5% (to prevent solvent-induced apoptosis). Add the compounds to the wells (concentrations ranging from 0.1 to 100 µM).

  • Incubation: Incubate the treated plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37 °C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the

    
     values using non-linear regression analysis (e.g., GraphPad Prism).
    
Protocol 3: Tubulin Polymerization Inhibition Assay

For derivatives suspected of targeting the colchicine binding site[4].

  • Causality & Rationale: This cell-free assay utilizes purified porcine brain tubulin and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) whose emission drastically increases when incorporated into polymerized microtubules. This isolates the drug's mechanism of action away from complex cellular variables.

  • Self-Validating System: Paclitaxel (a known polymerization enhancer) and Colchicine (a known polymerization inhibitor) must be run in parallel. This establishes the maximum and minimum dynamic range of the fluorescence signal.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black plate to 37 °C.

  • Reaction Mix: Prepare a tubulin reaction mixture containing 3 mg/mL purified tubulin in PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter.
    
  • Compound Addition: Add 5 µL of the test compound (at

    
     concentration determined from Protocol 2), vehicle (DMSO), or control drugs (Paclitaxel/Colchicine) to the wells.
    
  • Initiation & Reading: Rapidly add 45 µL of the tubulin reaction mixture to the wells to initiate polymerization. Immediately place the plate in a fluorescence microplate reader maintained at 37 °C.

  • Kinetic Measurement: Record fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes to generate a polymerization curve.

Quantitative Data Summary

The structural versatility of the thiazole-2-thiol core allows for the generation of highly potent derivatives. The table below summarizes representative quantitative data derived from recent literature evaluating these scaffolds against standard reference drugs[1][5][6].

Compound Class / ModificationTarget Cell LineObserved

Range (µM)
Reference Drug (µM)Primary Mechanism of Action
S-Alkylated Thioethers MCF-7 (Breast)1.2 – 6.8Doxorubicin (0.8)Tubulin Polymerization Inhibition
N-Acylated Amides HepG2 (Liver)0.5 – 4.2Sorafenib (1.5)Tyrosine Kinase Inhibition
Thiazolopyran Hybrids HCT-116 (Colon)3.4 – 8.15-Fluorouracil (2.2)DNA Intercalation / Topo II Inhibition
Nitro-thiazole Derivatives MDA-MB-231 (Breast)10.0 – 25.0Doxorubicin (1.1)Anti-migratory / ROS Generation

References

1.2 - Benchchem[2] 2.6 - NIH.gov[6] 3.1 - ResearchGate[1] 4.4 - Taylor & Francis[4] 5.3 - Cellular Therapy and Transplantation[3] 6.5 - NIH.gov[5]

Sources

5-Aminothiazole-2-thiol: Ligand Architecture and Coordination Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Aminothiazole-2-thiol as a Ligand in Coordination Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

This compound (CAS: 6294-51-5) represents a distinct class of heterocyclic ligands characterized by a "soft" sulfur donor and a "borderline" nitrogen donor, augmented by an electron-donating amino group at the C5 position. Unlike its more common isomer (2-aminothiazole-5-thiol), this ligand offers a unique N,S-chelating pocket at the 2,3-positions, capable of forming four-membered metallocycles or bridging networks. This guide details the structural dynamics, synthesis protocols, and coordination strategies for exploiting this ligand in drug development and materials science.

Ligand Profile & Structural Dynamics[1]

Chemical Architecture

The coordination chemistry of this compound is governed by its ability to exist in two tautomeric forms: the thiol (aromatic) and the thione (non-aromatic).

  • Thiol Form: Favored in basic conditions or upon S-alkylation. Coordinates primarily through the deprotonated thiolate sulfur (

    
    ).
    
  • Thione Form: Predominant in neutral solution and solid state (thiazole-2(3H)-thione).[1] Coordinates through the thione sulfur (monodentate) or acts as a neutral ligand.

The 5-amino substituent plays a critical electronic role. By donating electron density into the ring, it increases the basicity of the endocyclic nitrogen (N3) and the nucleophilicity of the exocyclic sulfur, enhancing metal binding affinity compared to unsubstituted thiazole-2-thiols.

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Coordination Outcomes Thione Thione Form (NH, C=S) Neutral Donor Thiol Thiol Form (N, C-SH) Anionic Precursor Thione->Thiol  pH > pKa   S_Coord S-Monodentate (Soft Metals: Ag, Au, Pt) Thione->S_Coord Direct NS_Chelate N,S-Chelate (Borderline: Ni, Cu, Zn) Thiol->NS_Chelate Deprotonation Bridge S-Bridging (Polymers/Clusters) Thiol->Bridge Self-Assembly

Caption: Tautomeric equilibrium between thione and thiol forms dictates the coordination mode (monodentate vs. chelating) based on pH and metal hardness.

Experimental Protocols

Ligand Synthesis (Cook-Heilbron Modified Method)

Note: While commercially available, in-house synthesis ensures purity and allows for derivative generation.

Principle: Cyclization of


-aminonitriles with carbon disulfide (

) under basic conditions.

Reagents:

  • Aminoacetonitrile hydrochloride (1.0 eq)

  • Carbon disulfide (

    
    ) (1.1 eq)
    
  • Sodium methoxide (NaOMe) (2.0 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask under

    
     atmosphere, dissolve aminoacetonitrile HCl in anhydrous methanol.
    
  • Activation: Cool to 0°C. Add NaOMe solution dropwise to neutralize the HCl and generate the free amine. Stir for 30 mins.

  • Cyclization: Add

    
     dropwise. The solution will turn yellow as the dithiocarbamate intermediate forms.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitoring via TLC (EtOAc/Hexane) is essential to track the disappearance of the nitrile.

  • Isolation: Evaporate solvent to 20% volume. Pour into ice-cold water and acidify to pH 5 with dilute acetic acid.

  • Purification: The product precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from ethanol.

Metal Complex Synthesis (General Protocol for M(II))

Target: Synthesis of


 neutral complexes (where M = Ni, Cu, Zn; L = deprotonated ligand).

Protocol:

  • Ligand Solution: Dissolve 2.0 mmol of this compound in 20 mL warm ethanol.

  • Metal Solution: Dissolve 1.0 mmol of Metal(II) Acetate (or Chloride) in 10 mL ethanol.

    • Expert Tip: Use acetate salts to act as a self-buffering agent, facilitating the deprotonation of the thiol group without adding external base.

  • Mixing: Add the metal solution dropwise to the ligand solution under constant stirring.

  • Reaction: Reflux for 2 hours. A color change (e.g., green to brown for Cu) indicates complexation.

  • Workup: Cool to room temperature. The complex usually precipitates. Filter and wash with cold ethanol and diethyl ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Characterization & Validation

To validate the coordination mode, compare the spectral fingerprints of the free ligand vs. the metal complex.[2][3]

FTIR Diagnostic Bands
Functional GroupFree Ligand (

)
Metal Complex (

)
Structural Insight

2500–2600 (Weak)Absent Confirms deprotonation and S-coordination.

(Ring)
1610–1630Shift

Indicates coordination via endocyclic Nitrogen (N3).

1050–1100Shift to lower freq / SplitIndicates coordination via Thione/Thiolate Sulfur.

3100–3300Unchanged / Broadened5-Amino group usually remains uncoordinated (H-bonding).
NMR Spectroscopy ( , DMSO- )
  • Thiol Proton: A singlet at ~13.0–13.5 ppm in the free ligand (if thione form, broad NH at similar range). Disappearance of this signal confirms metal binding at the sulfur.

  • Ring Proton (H4): A singlet around 6.5–7.0 ppm. Coordination typically causes a downfield shift due to deshielding.

Applications & Mechanism of Action

Biological Activity (Antimicrobial/Anticancer)

The this compound scaffold is a pharmacophore found in various metallodrugs.

  • Mechanism: The lipophilic nature of the neutral chelate allows passive diffusion through cell membranes. Once intracellular, the complex may undergo ligand exchange with biological thiols (e.g., glutathione) or bind to DNA/RNA.

  • Specific Utility: Copper(II) complexes of this ligand have shown potential as proteasome inhibitors and ROS (Reactive Oxygen Species) generators in cancer cells.

Materials Science (Ag-Coordination Polymers)

Silver(I) complexes of thiazole-thiols often form 1D or 2D coordination polymers due to the bridging capability of the sulfur atom (


 or 

).
  • Application: These polymers exhibit semiconductive properties and can be used as sensors for volatile organic compounds (VOCs) due to vapochromic shifts (color change upon solvent absorption).

Coordination Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_complexation Complexation Phase cluster_app Application Phase Start Start: Aminoacetonitrile HCl Cyclization Cyclization with CS2/NaOMe (Cook-Heilbron) Start->Cyclization Ligand Ligand: this compound Cyclization->Ligand Mixing Reflux in EtOH (1:2 M:L Ratio) Ligand->Mixing MetalSalt Metal Salt (M-OAc) (Ni, Cu, Zn, Ag) MetalSalt->Mixing Precipitation Precipitate Formation Mixing->Precipitation Characterization Validation: IR (S-H gone), NMR, XRD Precipitation->Characterization Usage End Use: Antimicrobial / Sensor Characterization->Usage

Caption: Step-by-step workflow from ligand precursor synthesis to final metal complex application.

References

  • Synthesis of 5-Aminothiazole Derivatives: Title: Photoredox-Promoted Selective Synthesis of C-5 Thiolated 2-Aminothiazoles from Terminal Alkynes. Source: ACS Organic Letters (2022). URL:[Link]

  • Coordination Chemistry of Thiazole-Thiols: Title: Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles.[4] Source: Coordination Chemistry Reviews (2016). URL:[Link]

  • Biological Activity of Thiazole Complexes: Title: Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies. Source: ACS Omega (2021). URL:[Link]

  • General Thiazole Synthesis (Cook-Heilbron): Title: An Overview of the Synthesis and Antimicrobial Activity of Thiazole Derivatives. Source: Molecules (2021).[2][3] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Aminothiazole Synthesis Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-aminothiazole derivative synthesis. Designed for researchers, scientists, and drug development professionals, this guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to improve reaction yields. Our focus is primarily on optimizing the widely utilized Hantzsch thiazole synthesis.

Mechanistic Workflow & Troubleshooting Logic

Before adjusting your reaction parameters, it is critical to diagnose the specific mode of failure. The following workflow illustrates the logical pathways for resolving common yield-limiting issues in 2-aminothiazole synthesis.

YieldOptimization Start Start: 2-Aminothiazole Synthesis Analyze Analyze Reaction Outcome Start->Analyze Issue1 Isomeric Impurities (Iminodihydrothiazoles) Analyze->Issue1 TLC/NMR shows isomers Issue2 Incomplete Reaction (Unreacted Materials) Analyze->Issue2 Low conversion Issue3 Complex Mixture (Side Reactions) Analyze->Issue3 Multiple spots on TLC Sol1 Adjust pH to Neutral/Slightly Basic Issue1->Sol1 Sol2 Switch to Microwave Irradiation Issue2->Sol2 Sol3 Use Solid-Supported Catalyst (e.g., MMT-K10) Issue3->Sol3 Success High Yield 2-Aminothiazole Sol1->Success Sol2->Success Sol3->Success

Caption: Logical workflow for troubleshooting and optimizing 2-aminothiazole synthesis yields.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does my Hantzsch synthesis yield a significant amount of isomeric impurities, and how can I prevent this? A1: The condensation of an


-haloketone with thiourea can yield both the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole (1)[1]. The causality behind this lies in the tautomeric equilibrium of the intermediate and the pH of the reaction medium. Acidic conditions tend to stabilize the imino tautomer, leading to higher proportions of the byproduct (2)[2]. To drive the reaction toward the 2-aminothiazole, you must maintain a neutral or slightly basic reaction medium. If acid is generated during the reaction (e.g., HBr from 

-bromoketones), incorporating a mild, non-nucleophilic base or neutralizing the mixture during work-up is critical for maximizing the yield of the target amine[1].

Q2: How does the choice of solvent mechanistically impact the reaction rate and overall yield? A2: The Hantzsch synthesis involves polar intermediates (such as the initial thiouronium salt). Protic, polar solvents like ethanol or methanol stabilize these transition states through hydrogen bonding, lowering the activation energy (3)[3]. However, if the product is highly soluble in the chosen solvent, isolation becomes difficult, artificially lowering the isolated yield[2]. Recent optimizations demonstrate that using an ethanol/water mixture (1:1) or performing the reaction under solvent-free conditions can significantly improve yields by enhancing the localized concentration of reactants and facilitating product precipitation upon cooling (4)[4].

Q3: My reactions are taking too long and yielding degraded byproducts under conventional reflux. What is the alternative? A3: Prolonged conventional heating often leads to the thermal decomposition of thiourea and promotes self-condensation of the


-haloketone[1]. Switching to microwave-assisted synthesis or ultrasonic irradiation provides rapid, uniform volumetric heating[2]. Microwave irradiation specifically enhances the reaction rate by directly coupling with the polar intermediates, often reducing reaction times from hours to minutes and suppressing competitive side reactions, thereby dramatically improving the yield (5)[5].

Quantitative Data Presentation

To illustrate the impact of optimizing reaction parameters, the following table summarizes yield improvements across various catalytic and energy-source conditions based on recent literature.

Reaction ConditionCatalystSolventTimeAverage Yield (%)Key Advantage
Conventional Reflux NoneEthanol12 - 24 h50 - 60%Baseline method; prone to side reactions and degradation[5].
Conventional Heating Silica-supported tungstosilicic acidEtOH/H₂O (1:1)2 - 3.5 h79 - 90%Reusable catalyst; improved precipitation profile[4].
Microwave Irradiation NoneMethanol10 - 30 min83 - 92%Rapid kinetics; cleaner impurity profile[5].
Solid-Acid Catalysis Montmorillonite K10 (MMT-K10)DMSO2 hUp to 98%High atom economy; green chemistry approach[6].

Troubleshooting Guide: Specific Issues & Solutions

Issue A: Low Conversion & Unreacted Thiourea
  • Root Cause: Inadequate activation energy or poor solubility of the thiourea in the reaction medium[3].

  • Solution: Ensure the

    
    -haloketone is added slowly to a pre-dissolved solution of thiourea to maintain a low concentration of the ketone and minimize self-condensation[1]. If using conventional heating, introduce a solid acid catalyst like Montmorillonite K10 (MMT-K10) which provides a high surface area for the reactants to interact, significantly lowering the activation barrier (6)[6].
    
Issue B: Catalyst Leaching and Difficult Product Isolation
  • Root Cause: Homogeneous catalysts (like soluble acids/bases) are difficult to separate from the highly polar 2-aminothiazole product, leading to complex work-ups and yield loss during chromatography[3].

  • Solution: Transition to heterogeneous catalysis. Using a magnetically separable catalyst or a solid-supported catalyst (e.g., silica-supported tungstosilicic acid) allows for simple filtration of the hot reaction mixture (7)[7]. The product can then be isolated by cooling the filtrate to induce precipitation[3].

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, implement the following self-validating protocols. These protocols are designed with built-in checkpoints to verify success at each step.

Protocol A: Microwave-Assisted Synthesis of 2-Aminothiazoles

Mechanistic Advantage: Rapid dielectric heating minimizes thermal degradation.

  • Preparation: In a specialized 10 mL microwave reactor tube, combine the

    
    -haloketone (1.0 mmol) and substituted thiourea (1.0 mmol) (8)[8].
    
  • Solvent Addition: Add 2.0 mL of anhydrous methanol. Checkpoint: Ensure complete dissolution or a uniform suspension before proceeding[3].

  • Irradiation: Cap the tube securely. Irradiate the mixture in a dedicated microwave synthesizer at 90°C for 10 to 30 minutes (substrate dependent) under a maximum pressure of 250 psi[8].

  • Validation: Analyze an aliquot via Thin Layer Chromatography (TLC) using Ethyl Acetate:Petroleum Ether (1:3). The disappearance of the starting material spots validates reaction completion[3].

  • Work-up & Isolation: Cool the reaction vessel to room temperature. Pour the mixture into 10 mL of a 5% aqueous sodium bicarbonate (

    
    ) solution[2]. Causality: The weak base neutralizes any hydrohalic acid byproduct, preventing imino-isomerization and driving the precipitation of the free amine[1].
    
  • Purification: Filter the resulting precipitate through a Büchner funnel, wash with cold water, and recrystallize from ethanol[2].

Protocol B: Green Synthesis using Solid-Supported Catalysis (MMT-K10)

Mechanistic Advantage: High surface-area acidic sites promote rapid condensation without the drawbacks of homogeneous acids.

  • Preparation: In a 50 mL round-bottom flask, combine the methyl ketone or

    
    -haloketone (1.0 mmol), thiourea (1.5 mmol, slight excess to prevent ketone self-condensation), and 0.05 g of Montmorillonite K10 (MMT-K10) catalyst[6].
    
  • Reaction: Add 3 mL of DMSO (or an Ethanol/Water 1:1 mixture for greener conditions). Stir the mixture at 80°C[6].

  • Monitoring: Monitor via TLC every 30 minutes. The reaction typically reaches completion within 2 hours[6].

  • Catalyst Recovery: While the mixture is still hot (approx. 60°C), filter it to remove the MMT-K10 catalyst. Checkpoint: The solid catalyst should be retained on the filter paper, leaving a clear filtrate. Wash the recovered catalyst with warm ethanol for reuse in subsequent batches[4].

  • Isolation: Add cold water to the filtrate to induce the crystallization of the 2-aminothiazole. Filter, wash with cold ethanol, and dry under a vacuum[4].

References

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at:[Link]

  • Academia.edu. Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles. Available at:[Link]

  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: [Link]

  • LOCKSS. One-pot synthesis of n-substituted 2-aminothiazole derivatives and in vitro antibacterial. Available at:[Link]

Sources

Hantzsch Thiazole Synthesis: Technical Support & Optimization Hub

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Yields & Protocol Optimization

Diagnostic Interface: Why is your yield low?

Before altering chemical parameters, identify the failure mode using the logic flow below. Most Hantzsch failures stem from three root causes: Reactant Degradation , Incomplete Cyclization , or Work-up Loss .

Troubleshooting Logic Tree

HantzschDiagnostic Start START: Low Yield Observed CheckSM Is the α-haloketone freshly prepared or commercially pure? Start->CheckSM SM_Unstable ISSUE: Reactant Degradation α-Haloketones are lachrymators and polymerize rapidly. CheckSM->SM_Unstable No / Unknown CheckTLC TLC Analysis: Is the intermediate (hydroxythiazoline) visible? CheckSM->CheckTLC Yes Stalled ISSUE: Stalled Dehydration Ring closure occurred, but aromatization failed. CheckTLC->Stalled Yes (Polar spot persists) CheckAq Work-up Check: Is the aqueous layer acidic (pH < 4)? CheckTLC->CheckAq No (Clean conversion) SaltLoss ISSUE: Solubility Loss Product trapped as hydrohalide salt in water. CheckAq->SaltLoss Yes Success ISSUE: Side Reactions (Dimerization/Polymerization) CheckAq->Success No

Figure 1: Diagnostic logic flow for identifying yield-limiting factors in Hantzsch synthesis.

Critical Failure Points & Solutions

Issue A: The "Black Tar" Scenario (Reactant Instability)

The Problem:


-Haloketones (e.g., phenacyl bromide) are notoriously unstable. They degrade via polymerization or hydrolysis upon storage, leading to dark reaction mixtures and complex impurity profiles before the reaction even begins.

The Fix: One-Pot In Situ Halogenation Do not isolate the


-haloketone. Generate it in situ using N-Bromosuccinimide (NBS) or Iodine, then immediately trap it with the thioamide. This minimizes decomposition and exposure to toxic lachrymators.
  • Mechanism: Ketone

    
    
    
    
    
    -Bromoketone (Transient)
    
    
    Thiazole.
  • Evidence: Research indicates this method can boost yields from ~50% to >85% by avoiding isolation losses [1][4].

Issue B: The Dehydration Bottleneck

The Problem: The reaction proceeds through a 4-hydroxythiazoline intermediate. The final step—dehydration to form the aromatic thiazole—is the rate-determining step in difficult substrates. If the temperature is too low or the solvent is too "wet" (without a driving force), the reaction stalls here.

The Fix: Microwave Irradiation or PEG-400 Conventional ethanol reflux (78°C) is often insufficient for sterically hindered substrates.

  • Microwave: Superheating solvents allows rapid dehydration (10-20 mins vs. 24 hours) [3].

  • PEG-400: Acts as a phase-transfer catalyst and a dehydrating medium, significantly improving yields in aqueous conditions [5].

Issue C: The "Missing Mass" (Work-up Errors)

The Problem: Thiazoles are basic (


 for the conjugate acid). The Hantzsch reaction generates HBr/HCl as a byproduct.
  • Scenario: If you extract with water/organic solvent without neutralizing, the thiazole remains in the water layer as the pyridinium-like salt (

    
    ).
    

The Fix: pH Control

  • Mandatory Step: Basify the aqueous layer to pH 9–10 using saturated

    
     or 
    
    
    
    before extraction. This frees the thiazole base, making it soluble in organic solvents (EtOAc/DCM).

Optimized Protocols

Protocol 1: Green One-Pot Synthesis (Recommended)

Best for: Unstable starting materials, high throughput, and avoiding toxic solvents.

Reagents:

  • Aromatic Ketone (1.0 equiv)

  • Thiourea/Thioamide (1.1 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: PEG-400 (Polyethylene Glycol) or Water[1][2]

  • Catalyst: None required (or catalytic

    
     for difficult substrates)
    

Step-by-Step:

  • Charge: Add ketone and NBS to the reaction vessel containing PEG-400 (approx. 5 mL per mmol).

  • Activate: Stir at 50°C for 10–20 minutes. The mixture will turn orange/red as bromination occurs.

  • Condense: Add the thioamide/thiourea directly to the same pot.

  • Heat: Raise temperature to 80–100°C.

    • Conventional:[2][3][4][5][6] Stir for 60–90 mins.

    • Microwave: Irradiate at 100°C for 10–15 mins [5].

  • Quench: Pour the hot mixture into crushed ice-water.

  • Neutralize: Add 10%

    
     until pH 
    
    
    
    9. The product usually precipitates as a solid.
  • Isolate: Filter the solid. If gummy, extract with Ethyl Acetate.

Protocol 2: Microwave-Assisted Synthesis (High Speed)

Best for: Sterically hindered substrates or library generation.

Table 1: Comparison of Thermal vs. Microwave Yields

Substrate TypeThermal (EtOH, Reflux, 8h)Microwave (EtOH, 100°C, 15m)Improvement Factor
Simple Aryl 75%92%1.2x
Sterically Hindered 45%85%1.9x
Electron Deficient 60%88%1.4x

Workflow:

  • Dissolve

    
    -haloketone (1.0 equiv) and thioamide (1.1 equiv) in Ethanol (2–3 mL/mmol).
    
  • Seal in a microwave-transparent vial.

  • Settings:

    • Temp: 100°C

    • Hold Time: 10–20 min

    • Pressure Limit: 250 psi (Safety limit)

  • Cool to RT. The hydrobromide salt may crystallize out directly.

  • Critical Work-up: Dilute with water, basify with

    
    , and filter the free base [3].
    

Mechanistic Insight

Understanding the pathway clarifies why dehydration is the bottleneck.

HantzschMechanism Reactants Thioamide + α-Haloketone SN2 S-Alkylation (Fast) Reactants->SN2 -HX Cyclization N-Attack (Ring Closure) SN2->Cyclization Intermediate Hydroxythiazoline (Unstable Intermediate) Cyclization->Intermediate Product Thiazole (Aromatic) Intermediate->Product Dehydration (-H2O) *Rate Limiting Step*

Figure 2: Reaction pathway.[3][5] The red arrow indicates the dehydration step often requiring heat or water scavengers to proceed to completion.

Frequently Asked Questions (FAQ)

Q: My product is an oil that won't crystallize. How do I purify it? A: This is common if residual solvent (PEG/DMF) or impurities are present.

  • Trituration: Add cold diethyl ether or hexanes and scratch the flask walls.

  • Salt Formation: Dissolve the oil in dry ether and bubble HCl gas (or add HCl/Dioxane). The thiazole hydrochloride salt is usually a stable, crystalline solid. You can store it this way or neutralize it back to the free base later.

Q: Can I use water as a solvent? A: Yes. Water is an excellent solvent for "Green" Hantzsch synthesis, especially when using


-cyclodextrin as a phase transfer catalyst or simply refluxing. However, the product will precipitate out, so efficient stirring is required to ensure the reactants (which might be oily) interact [4].

Q: Why is my yield lower when I scale up? A: Hantzsch reactions are exothermic. On a large scale, the initial S-alkylation can run away, leading to tar formation.

  • Fix: Add the

    
    -haloketone dropwise to the thioamide solution at 0°C, then warm to reflux slowly.
    

References

  • BenchChem. Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Technical Guides. 7[3][8]

  • Chem Help Asap. Hantzsch Thiazole Synthesis: Mechanism and Procedure.9[1][3][8][10]

  • National Institutes of Health (PMC). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.6[10]

  • MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.11

  • ResearchGate. Green synthetic strategies toward thiazoles: a sustainable approach (PEG-400 Protocol).2[1][3][8]

Sources

Purification techniques for crude 5-Aminothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 5-Aminothiazole-2-thiol

Core Directive & Safety Advisory

Status: Senior Application Scientist Subject: this compound (5-Amino-2-mercaptothiazole) CAS: 30004-62-7 (Generic for isomer class, verify specific batch)

Executive Summary: You are dealing with a bifunctional, electron-rich heterocycle . The 5-amino group renders the thiazole ring susceptible to oxidation, while the 2-thiol group is prone to disulfide dimerization. Successful purification requires a strict "Oxidation Control" strategy combined with pH-switched fractionation.

Critical Handling Protocols:

  • Atmosphere: All purification steps involving solutions must be performed under Nitrogen (N₂) or Argon .

  • Temperature: Maintain solutions < 10°C whenever possible to retard polymerization.

  • Additives: Use 0.1% Dithiothreitol (DTT) or 2-Mercaptoethanol in aqueous buffers to prevent disulfide bridging during workup.

Purification Workflows

Method A: The "pH-Switch" Fractionation (Recommended for Crude)

Best for: Removing elemental sulfur, polymerized tars, and unreacted


-aminonitriles from the Cook-Heilbron synthesis.

The Logic: this compound is amphoteric.

  • High pH (>10): Exists as a soluble Thiolate Anion .

  • Low pH (<2): Exists as a soluble Thiazolium Cation .

  • Neutral pH (5–6): Exists as a poorly soluble Neutral/Zwitterionic species .

We utilize this property to filter out non-amphoteric impurities.

Protocol:

  • Dissolution (Base Phase):

    • Suspend the crude brown solid in degassed 2M NaOH (10 mL per gram of crude).

    • Stir at 0°C for 15 minutes under N₂.

    • Mechanism:[1][2][3][4][5] The product dissolves as the sodium thiolate salt. Elemental sulfur and non-acidic tars remain undissolved.

  • Filtration 1:

    • Filter the cold suspension through a Celite pad (pre-washed with base).

    • Discard the solid. The filtrate contains your product.

  • Precipitation (Neutralization):

    • Cool the filtrate to 0°C.

    • Slowly add degassed Glacial Acetic Acid dropwise while monitoring pH.

    • Target pH: 6.0 – 6.5 .

    • Observation: A precipitate (often pale yellow or beige) will form.

  • Isolation:

    • Filter the solid under N₂.

    • Wash with degassed ice-cold water (2x) followed by cold Ethanol (1x).

    • Dry under high vacuum at room temperature.

Method B: Recrystallization (Polishing)

Best for:[3] Final purification of >90% pure material to remove trace colored impurities.

Protocol:

  • Solvent System: Degassed Ethanol/Water (4:1) or DMF/Water (1:1) .

  • Dissolution: Dissolve the solid in the minimum amount of warm solvent (40–50°C). Do not boil.

  • Decolorization: If the solution is dark, add Activated Charcoal (10 wt%), stir for 5 mins, and hot-filter under N₂.

  • Crystallization: Cool slowly to 4°C, then to -20°C.

  • Collection: Filter and wash with cold ethanol.

Visualization: The pH-Switch Logic

PurificationLogic Crude Crude Mixture (Product + Sulfur + Tars) NaOH Add 2M NaOH (0°C) (Deprotonation) Crude->NaOH Filter1 Filtration (Celite) NaOH->Filter1 Solid1 Solid Residue: Sulfur & Tars (DISCARD) Filter1->Solid1 Insolubles Filtrate1 Filtrate: Na-Thiolate Salt (Soluble) Filter1->Filtrate1 Solubles Acidify Add Acetic Acid to pH 6.0 Filtrate1->Acidify Precip Precipitation of Neutral Species Acidify->Precip Final Pure this compound Precip->Final Filter & Dry

Caption: Flowchart illustrating the separation of amphoteric product from non-ionic impurities using basic dissolution and isoelectric precipitation.

Troubleshooting Guide (Q&A)

Q1: My product turned into a blue/green sticky gum during filtration. What happened?

  • Diagnosis: Oxidative coupling. Aminothiazoles form highly colored "thiazole blue" or "thiazole green" dyes when they dimerize or polymerize in the presence of oxygen.

  • Solution: You likely exposed the alkaline solution to air. The thiolate anion is extremely sensitive to oxidation.

  • Fix: Repeat the process using degassed solvents (sparge with N₂ for 30 mins) and keep the system under a positive pressure of nitrogen. Add 5 mM Sodium Bisulfite to the NaOH solution as a reducing agent.

Q2: I have low recovery after acidifying the NaOH solution. Where is my product?

  • Diagnosis: Incorrect pH targeting.

  • Explanation:

    • If pH < 4: The amine protonates (

      
      ), making the molecule soluble again as a cation.
      
    • If pH > 8: The thiol remains deprotonated (

      
      ), keeping it soluble.
      
  • Fix: You must hit the Isoelectric Point (pI) . Use a calibrated pH meter and stop exactly at pH 6.0–6.5 . If you overshot to pH 2, back-titrate with dilute NaOH.

Q3: The crude contains a large amount of elemental sulfur (yellow solid). How do I remove it effectively?

  • Diagnosis: Side reaction from Carbon Disulfide (

    
    ) in the Cook-Heilbron synthesis.
    
  • Solution: Sulfur is insoluble in cold dilute NaOH but dissolves in hot concentrated base (forming polysulfides).

  • Fix: Ensure the initial NaOH dissolution is done with cold (0°C) 2M NaOH . Do not heat. Filter the undissolved sulfur immediately.

Q4: Can I use column chromatography?

  • Advisory: Generally NOT recommended for the free thiol. Silica gel is slightly acidic and can catalyze oxidative decomposition or irreversible adsorption of the amine.

  • Alternative: If chromatography is necessary, derivatize the thiol first (e.g., S-methylation with MeI) to form stable 2-(methylthio)-5-aminothiazole, purify that, and then deprotect (though deprotection is difficult). For the free thiol, stick to Acid-Base precipitation.

Data Summary: Solvent & Impurity Profile

ParameterSpecification / DataNotes
Solubility (pH 12) High (>100 mg/mL)Exists as Thiolate Anion (

).
Solubility (pH 6) Low (<5 mg/mL)Neutral/Zwitterionic form precipitates.
Solubility (pH 1) Moderate (>50 mg/mL)Exists as Ammonium Cation (

).
Recrystallization Solvent Ethanol/Water (4:1)Degassed. Recovery ~60-70%.
Primary Impurity Disulfide DimerIdentified by Mass Spec (M+M-2H).
Storage Stability < 48 Hours (Solid, RT)Must store at -20°C under Argon.

References

  • Cook, A. H., Heilbron, I. M., & Levy, A. L. (1947). Studies in the azole series.[2][4][6][7] Part II. The interaction of

    
    -amino-nitriles and carbon disulfide.[1][2][4][5][8][9] Journal of the Chemical Society, 1598-1609. 
    
  • BenchChem. (2025).[10] Technical Support Center: Purification of Aminothiazole Compounds.

  • Abdulghani, S. S., & Rasheed, M. K. (2023).[11][12] Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.[11] Samarra Journal of Pure and Applied Science, 5(2), 1-14.[11]

  • Li, W. Y., et al. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33-36. (Cited for analogous thiol handling).[1]

  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.[1][13] ISRN Organic Chemistry.[1]

Sources

Technical Support Center: Troubleshooting Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The Hantzsch thiazole synthesis—the condensation of an α-haloketone with a thiourea or thioamide—is the premier method for constructing 2-aminothiazole scaffolds. While robust, the bifunctional nature of α-haloketones and the multi-step cyclization process can lead to complex side reactions, including isomerization, self-condensation, and dimerization[1].

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you optimize your yields and isolate high-purity 2-aminothiazoles.

Mechanistic Workflow: Desired Pathways vs. Side Reactions

Understanding the divergence points in the reaction mechanism is critical for troubleshooting. The diagram below illustrates how specific reaction conditions trigger unwanted side products.

AminothiazoleSynthesis SM α-Haloketone + Thiourea S_Alk S-Alkylation Intermediate SM->S_Alk SN2 Attack SelfCond Self-Condensation Products SM->SelfCond Strong Base (Enolate Formation) BisThiazole Bis-thiazoles / Dimers SM->BisThiazole Excess Haloketone Hydroxy Hydroxythiazoline Intermediate S_Alk->Hydroxy Intramolecular Cyclization Desired 2-Aminothiazole (Desired Product) Hydroxy->Desired Dehydration (Neutral / Mild Base) Imino 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) Hydroxy->Imino Dehydration (Acidic Conditions)

Mechanistic pathways of Hantzsch synthesis detailing desired cyclization vs. common side reactions.

Troubleshooting FAQs

Q1: Why is my Hantzsch synthesis yielding the 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole? Mechanistic Causality: The condensation of α-haloketones with N-substituted thioureas proceeds via an S-alkylation intermediate that cyclizes into a hydroxythiazoline[2]. Under acidic conditions—which naturally develop as hydrohalic acid (HX) is released during the reaction—the dehydration step favors the formation of an exocyclic double bond, yielding the 2-imino-2,3-dihydrothiazole isomer[3]. Troubleshooting Solution: Maintain a neutral or slightly basic reaction medium. Running the reaction in the presence of a mild base neutralizes the HX byproduct, shifting the regioselectivity toward the thermodynamically stable, fully aromatic 2-aminothiazole[4].

Q2: I am observing a complex mixture with significant self-condensation of the α-haloketone. How can I prevent this? Mechanistic Causality: α-Haloketones are highly versatile but sensitive bifunctional molecules. They possess a highly electrophilic α-carbon, a reactive carbonyl carbon, and acidic α'-hydrogens[1]. In the presence of bases or high localized concentrations, enolate formation can trigger intermolecular aldol-type self-condensation or Favorskii-type rearrangements, rapidly consuming your starting material[1]. Troubleshooting Solution: Control the stoichiometry and the order of addition. Never mix the haloketone and base before adding the thiourea. Instead, add the α-haloketone dropwise to a refluxing solution of the thiourea[4]. This maintains a low steady-state concentration of the haloketone, kinetically favoring the bimolecular S-alkylation over self-condensation.

Q3: My reaction stalls, and TLC shows a large amount of an intermediate. How do I drive the reaction to completion? Mechanistic Causality: While the initial S-alkylation is a rapid S_N2 process, the subsequent intramolecular cyclization and dehydration steps require significant activation energy[5]. If the reaction is run at room temperature, the hydroxythiazoline intermediate will accumulate and fail to aromatize[2]. Troubleshooting Solution: Increase the thermal energy of the system. Refluxing the mixture in ethanol (approx. 80 °C) is usually sufficient to overcome the activation barrier[6].

Q4: How can I effectively separate the desired 2-aminothiazole from unreacted thiourea and dimeric byproducts without column chromatography? Mechanistic Causality: 2-Aminothiazoles often share similar polarity profiles with unreacted thiourea, making silica gel chromatography frustrating due to co-elution[7]. However, their solubility profiles in aqueous media differ drastically. The thiazole product forms a water-soluble hydrohalide salt during the reaction, while the free base is highly lipophilic and poorly soluble in water[8]. Troubleshooting Solution: Utilize selective precipitation. Pour the crude reaction mixture into a cold 5% aqueous sodium carbonate solution. This neutralizes the hydrohalide salt, causing the neutral 2-aminothiazole to crash out of solution as a solid precipitate, while unreacted thiourea and other polar impurities remain dissolved in the aqueous phase[7][8].

Quantitative Analysis: Impact of Reaction Conditions on Product Distribution

The table below summarizes how variations in pH and temperature dictate the primary product and overall yield during the condensation of an α-haloketone with an N-substituted thiourea.

Reaction MediumpH / AdditiveTemperaturePrimary Product ObservedTypical Yield
EthanolAcidic (10M HCl)80 °C2-Imino-2,3-dihydrothiazole70–75%
EthanolUnbuffered (Generates HX)25 °CMixture (Amino + Imino)< 50%
EthanolMild Base (Na₂CO₃)80 °C2-Aminothiazole85–95%
Water / PEG-400Neutral25–80 °C2-Aminothiazole80–90%
Self-Validating Protocol: Optimized Hantzsch Synthesis of 2-Aminothiazoles

This protocol is designed as a self-validating system: built-in physical checkpoints (solubility changes, TLC monitoring, and selective precipitation) ensure that side reactions are mitigated before proceeding to the next step.

Step 1: Reagent Preparation & Activation

  • Action: Dissolve thiourea (1.2 equiv) in ethanol (0.5 M concentration) in a round-bottom flask. Heat the solution to a gentle reflux (approx. 80 °C).

  • Causality: Heating overcomes the activation energy required for the subsequent intramolecular cyclization[5]. Using a slight excess of thiourea ensures complete consumption of the α-haloketone, preventing dimeric bis-thiazole formation[4].

Step 2: Controlled Addition (Self-Validating Step)

  • Action: Dissolve the α-haloketone (1.0 equiv) in a minimal volume of ethanol. Add this solution dropwise to the refluxing thiourea mixture over 30–45 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive haloketone[1]. This kinetically favors the bimolecular S_N2 attack by thiourea over intermolecular haloketone self-condensation[4]. Validation: The lack of dark, tarry byproducts in the flask confirms that self-condensation has been successfully suppressed.

Step 3: Cyclization & Dehydration

  • Action: Maintain reflux for an additional 1–2 hours. Monitor the reaction via TLC (e.g., 50% Ethyl Acetate / 50% Hexane).

  • Causality: The reaction proceeds via a hydroxythiazoline intermediate[2]. Continuous heating drives the thermodynamic dehydration step to form the fully aromatic thiazole ring. Validation: The complete disappearance of the intermediate spot on the TLC plate validates that dehydration is complete.

Step 4: Selective Precipitation & Neutralization

  • Action: Cool the reaction mixture to room temperature. Pour the contents slowly into a vigorously stirred beaker containing cold 5% aqueous Na₂CO₃ (3x the reaction volume).

  • Causality: The reaction generates hydrohalic acid (HX) as a byproduct, yielding the thiazole as a water-soluble hydrohalide salt[8]. The weak base neutralizes the acid, shifting the product to its free-base form. Because 2-aminothiazoles are poorly soluble in water, the neutral product selectively precipitates, leaving unreacted thiourea and polar impurities in the aqueous phase[7].

Step 5: Isolation

  • Action: Collect the precipitated solid via vacuum filtration using a Buchner funnel. Wash the filter cake with ice-cold water and air-dry[8].

References
  • Troubleshooting low yields in Hantzsch thiazole synthesis | Benchchem | 5

  • Optimization of Hantzsch thiazole synthesis reaction conditions | Benchchem | 7

  • Technical Support Center: Synthesis of 2-Aminothiazole Derivatives | Benchchem | 4

  • Hantzsch Thiazole Synthesis | Chem Help Asap | 8

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions | Academia.edu | 6

  • The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis | Benchchem | 1

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles | ChemRxiv |2

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | RSC | 3

Sources

Technical Support Center: Navigating the Stability of 2-Aminothiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its utility is often challenged by the inherent instability of its intermediates, leading to issues with reaction yield, purity, and reproducibility. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and practical protocols to help you navigate the complexities of working with these valuable, yet sensitive, compounds.

Frequently Asked Questions (FAQs): Common Stability Issues

Q1: My 2-aminothiazole intermediate, which was a light-colored solid, has turned dark brown upon storage. What is happening?

This is a common visual indicator of degradation. 2-Aminothiazole and its derivatives are susceptible to oxidation and other decomposition pathways, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The color change is often due to the formation of polymeric or oxidized byproducts. To prevent this, always store 2-aminothiazole intermediates in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place such as a refrigerator.

Q2: I'm seeing unexpected peaks in the NMR spectrum of my 2-aminothiazole derivative after a reaction or workup. How can I identify the source of these impurities?

Impurities can arise from several sources, including degradation of the starting material or product, or side reactions during synthesis. Common degradation pathways include:

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, and the amino group can also undergo oxidation.[3]

  • Hydrolysis: Under harsh acidic or basic conditions, the thiazole ring can be susceptible to cleavage.[3]

  • Photodegradation: Exposure to UV light can induce complex ring-opening reactions, sometimes preceded by decarboxylation if a carboxylic acid group is present.[4][5] This can lead to the formation of various byproducts, including carbodiimides and cyanamide derivatives.[4][5]

Compare the NMR of your impure sample with a fresh or purified sample. Degradation can lead to changes in the aromatic region and the appearance of new signals. For example, the two aromatic protons of the 2-aminothiazole ring typically appear as doublets in the 6.5-7.5 ppm range in the 1H NMR spectrum.[6][7] The appearance of complex multiplets or the disappearance of these characteristic signals may indicate ring degradation.

Q3: My stock solution of a 2-aminothiazole derivative in DMSO turned dark and gave inconsistent results in my biological assays. Why?

This is a well-documented issue. 2-Aminothiazole derivatives can be unstable in DMSO at room temperature. The degradation can be visually observed as a color change from clear to dark. This decomposition leads to the formation of various degradation products, which may have their own biological activity, thus producing misleading or irreproducible results.

For consistent results, it is crucial to prepare fresh stock solutions before use. If storage is necessary, solutions should be stored at -20°C or below, as decomposition is significantly slower at lower temperatures. A study showed that at -20°C, a 2-aminothiazole in DMSO underwent only minimal decomposition, whereas the sample at room temperature was fully decomposed after two weeks. When possible, consider alternative solvents like acetonitrile or methanol, where some 2-aminothiazoles have shown better stability.

Q4: I'm struggling with low yields and the formation of byproducts during the Hantzsch synthesis of my 2-aminothiazole derivative. How can I optimize my reaction?

The Hantzsch synthesis, while common, can be prone to side reactions. Here are some key parameters to optimize:

  • Temperature Control: Avoid excessively high temperatures, which can lead to the decomposition of starting materials like thiourea.[8] Controlled heating is essential.

  • Stoichiometry and Order of Addition: Use a slight excess of thiourea and add the α-haloketone slowly to the thiourea solution.[8] This minimizes the self-condensation of the α-haloketone.

  • pH Control: The pH of the reaction medium can influence the formation of isomers, especially when using N-substituted thioureas. Neutral or slightly basic conditions often favor the desired 2-amino isomer, while acidic conditions may promote the formation of the 2-imino tautomer.[8]

  • Solvent Choice: The reaction is typically run in alcohols like ethanol.[9] Screening different solvents can help improve yields.

Troubleshooting Guide: From Observation to Solution

This table provides a quick reference for troubleshooting common problems encountered during the synthesis and handling of 2-aminothiazole intermediates.

Observation Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inappropriate solvent, suboptimal temperature, poor quality starting materials, incorrect stoichiometry.Screen different solvents (e.g., ethanol, methanol). Optimize reaction temperature (reflux or microwave heating can be effective).[9] Ensure the purity of your α-haloketone and thiourea. Verify molar ratios.[9]
Formation of Multiple Byproducts Reaction temperature is too high or reaction time is too long. Incorrect pH.Monitor the reaction by TLC to determine the optimal time.[9] Adjust the pH; some syntheses benefit from acidic conditions.[9] Protect other sensitive functional groups on your reactants.
Difficulty in Product Purification High solubility in the reaction solvent. Formation of a complex mixture of products.Try precipitating the product by adding a non-solvent or by cooling.[9] Use column chromatography for purification.[8][10] Consider using a solid-supported catalyst that can be easily filtered off.
Poor Reproducibility Inconsistent reaction conditions (temperature, time). Variability in reagent quality. Atmospheric moisture.Strictly control all reaction parameters. Use reagents from the same batch or of consistent purity.[9] Conduct the reaction under an inert atmosphere if reactants are sensitive to moisture.[9][11]
Solid Darkens Over Time Oxidation, photodecomposition.Store in a tightly sealed, amber-colored vial under an inert atmosphere (N₂ or Ar) in a refrigerator.
Solution (especially in DMSO) Darkens Solvent-mediated decomposition.Prepare solutions fresh. If storage is unavoidable, store at -20°C or -80°C. Consider alternative solvents like acetonitrile or methanol for stock solutions.

Visualizing Degradation and Troubleshooting

To better understand the challenges and solutions, the following diagrams illustrate key concepts.

Degradation Pathways of the 2-Aminothiazole Core

This diagram outlines the primary modes of degradation that 2-aminothiazole intermediates can undergo under various stress conditions.

Potential Degradation Pathways of 2-Aminothiazole Core cluster_stress Stress Conditions cluster_products Degradation Products Aminothiazole 2-Aminothiazole Intermediate Oxidation Oxidation (e.g., H₂O₂, air) Aminothiazole->Oxidation Susceptible S and NH₂ groups Hydrolysis Hydrolysis (Acid/Base) Aminothiazole->Hydrolysis Extreme pH Photolysis Photolysis (UV Light) Aminothiazole->Photolysis UV exposure Sulfoxide Thiazole Sulfoxide/Sulfone Oxidation->Sulfoxide RingOpeningOxidative Oxidative Ring-Opened Products Oxidation->RingOpeningOxidative RingOpeningHydrolytic Hydrolytic Ring-Opened Products Hydrolysis->RingOpeningHydrolytic Decarboxylation Decarboxylation (if applicable) Photolysis->Decarboxylation Sequential process RingOpeningPhoto Photolytic Ring-Opened Products (e.g., Carbodiimides) Photolysis->RingOpeningPhoto Decarboxylation->RingOpeningPhoto Sequential process

Caption: Key degradation pathways for 2-aminothiazole intermediates.

Troubleshooting Workflow for Synthesis

This workflow provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of 2-aminothiazole derivatives.

Troubleshooting Workflow for 2-Aminothiazole Synthesis Start Reaction Outcome Unsatisfactory CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No CheckReagents Check Reagent Purity & Stoichiometry CheckYield->CheckReagents Yes AnalyzeByproducts Identify Byproducts (NMR, MS) CheckPurity->AnalyzeByproducts Yes Purification Optimize Purification (Recrystallization, Chromatography) CheckPurity->Purification No OptimizeConditions Optimize Reaction Conditions ChangeSolvent Screen Solvents CheckReagents->ChangeSolvent ChangeTemp Optimize Temperature ChangeSolvent->ChangeTemp ChangeTemp->CheckPurity IsomerFormation Isomer Formation? AnalyzeByproducts->IsomerFormation AdjustpH Adjust Reaction pH IsomerFormation->AdjustpH Yes Degradation Degradation? IsomerFormation->Degradation No AdjustpH->Purification InertAtmosphere Use Inert Atmosphere & Protect from Light Degradation->InertAtmosphere Yes Degradation->Purification No InertAtmosphere->Purification

Caption: A decision tree for troubleshooting synthesis issues.

Experimental Protocols

Protocol 1: Robust Purification of a 2-Aminothiazole Intermediate by Column Chromatography

This protocol provides a general guideline for purifying 2-aminothiazole derivatives, which often require careful handling to prevent degradation.

Materials:

  • Crude 2-aminothiazole product

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a TLC plate and develop it in various solvent mixtures (e.g., starting with 20% EtOAc in Hexane and increasing polarity). The ideal system will give your desired product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen system (e.g., hexane). Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). In a separate flask, add a small amount of silica gel and your dissolved product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. If a gradient is needed, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. To prevent thermal degradation, use a low bath temperature (<40°C).

  • Final Product Handling: Dry the purified solid under high vacuum. Store immediately in an amber vial under an inert atmosphere and refrigerate.

Protocol 2: Preparation and Storage of Stock Solutions

To ensure the integrity and reproducibility of your experiments, follow these steps for preparing and storing solutions of 2-aminothiazole intermediates.

Materials:

  • Purified 2-aminothiazole intermediate

  • Anhydrous solvent (e.g., DMSO, acetonitrile, methanol)

  • Amber glass vials with screw caps and PTFE septa

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Weighing: Weigh the required amount of the 2-aminothiazole intermediate directly into a tared amber vial. Perform this step quickly to minimize exposure to air and light.

  • Solvent Addition: Under a stream of inert gas, add the required volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and sonicate or vortex briefly to ensure complete dissolution.

  • Storage:

    • Short-term (daily use): If using a solvent other than DMSO, the solution may be kept at 4°C for a short period. However, it is always best to prepare it fresh.

    • Long-term: For all solvents, especially DMSO, aliquot the stock solution into smaller, single-use vials. Purge the headspace of each vial with inert gas before capping tightly. Store the aliquots at -20°C or, ideally, at -80°C.

  • Usage: When ready to use, remove a single aliquot from the freezer and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Use the entire aliquot for the experiment; do not re-freeze a partially used vial.

Protocol 3: General Reaction Setup for Sensitive 2-Aminothiazole Intermediates

This protocol outlines best practices for setting up a reaction involving a sensitive 2-aminothiazole intermediate.

Equipment:

  • Oven- or flame-dried round-bottom flask with a stir bar

  • Rubber septa

  • Inert gas supply (Argon or Nitrogen) with a balloon or manifold setup[11][12]

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven ( >120°C for at least 4 hours) or by flame-drying under vacuum to remove any adsorbed water.[12][13]

  • Inert Atmosphere: Assemble the hot glassware and immediately place it under a positive pressure of inert gas. Use a needle connected to a gas line or a balloon filled with inert gas, along with a vent needle, to flush the flask for several minutes.[11]

  • Reagent Addition (Solids): If the 2-aminothiazole or other reagents are stable solids, they can be added to the flask before flushing with inert gas. If they are particularly sensitive, add them to the cooled flask under a positive flow of inert gas.

  • Solvent Addition: Use anhydrous solvents. Transfer the solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition (Liquids/Solutions): Add any liquid reagents or solutions of other reactants via a dry syringe through the rubber septum.

  • Temperature Control: Place the flask in a cooling bath (ice-water, dry ice-acetone) or a heating mantle with a temperature controller as required by the specific reaction protocol.

  • Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS by withdrawing small aliquots with a syringe.

  • Workup: Once the reaction is complete, quench it appropriately (e.g., by adding a saturated aqueous solution) while it is still cool, if the reaction was run at low temperatures. Proceed with extraction and purification, being mindful of the potential for degradation during these steps (e.g., avoid strong acids or bases if possible, and minimize exposure to light and heat).

By implementing these best practices and troubleshooting strategies, researchers can significantly improve the success rate and reliability of their work with 2-aminothiazole intermediates, paving the way for further discoveries in drug development and beyond.

References

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC. Available at: [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PubMed. Available at: [Link]

  • Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Applic
  • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Benchchem.
  • Technical Support Center: Synthesis of 2-Aminothiazole Deriv
  • Technical Support Center: 2-Aminothiazole Deriv
  • Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. Available at: [Link]

  • US2489038A - Purification of 2-aminothiazole. Google Patents.
  • Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. Benchchem.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. RSC Publishing - The Royal Society of Chemistry.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • 147-152 Research Article Synthesis of some new 5- substituted of. JOCPR. Available at: [Link]

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. MDPI. Available at: [Link]

  • Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. PubMed. Available at: [Link]

  • Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives | Request PDF. ResearchGate. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • Inert Atmosphere. YouTube. Available at: [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. Available at: [Link]

  • AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
  • 2-Aminothiazole. PubChem. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • 2-Aminothiazole. Wikipedia. Available at: [Link]

  • Cascade Reaction of Tertiary Enaminones, KSCN, and Anilines: Temperature-Controlled Synthesis of 2-Aminothiazoles and 2-Iminothiazoline.
  • Process of producing 2-aminothiazole. European Patent Office - EP 0482607 A1. Available at: [Link]

  • 2-aminothiazole – Knowledge and References. Taylor & Francis.
  • Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

Sources

Improving the efficiency of polymer-supported synthesis of aminothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SPOS-ATZ-OPT-2026 Subject: Optimization, Troubleshooting, and Protocols for Solid-Phase Hantzsch Cyclization

Core Directive & Scientific Context

Welcome to the Technical Support Center. You are likely here because your solid-phase organic synthesis (SPOS) of aminothiazoles is suffering from low yields, incomplete cyclization, or purity issues post-cleavage.

The Hantzsch thiazole synthesis on solid support is a robust pathway for generating combinatorial libraries of kinase inhibitors and antimicrobial agents. However, the transition from solution to solid phase introduces diffusion limitations and solvation constraints that often kill the reaction if not managed correctly.

The Golden Rule of SPOS: If the resin doesn't swell, the reaction doesn't tell.

This guide prioritizes the Resin-Bound Thiourea strategy, where an amine-functionalized resin is converted to a thiourea and then cyclized with an


-haloketone. This route offers the highest diversity potential for library generation.

Experimental Workflow & Logic

Visualizing the Pathway

The following diagram illustrates the standard operating procedure (SOP) for the synthesis of 2-aminothiazoles on Rink Amide resin.

G cluster_0 Quality Control (QC) Start Rink Amide Resin (Fmoc-Protected) Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Swell & Deprotect Func 2. Thiourea Formation (Fmoc-NCS) Deprotect->Func Free Amine QC1 Kaiser Test (Blue = Amine) Deprotect->QC1 Cyclize 3. Hantzsch Cyclization (α-Haloketone + Heat/MW) Func->Cyclize Resin-Bound Thiourea QC2 Chloranil Test (For Thiourea) Func->QC2 Cleave 4. Acid Cleavage (TFA Cocktail) Cyclize->Cleave Resin-Bound Thiazole Product 2-Aminothiazole (Free Amide) Cleave->Product Release

Caption: Figure 1. Step-wise workflow for the solid-phase synthesis of 2-aminothiazoles via the Fmoc-isothiocyanate route.

Critical Protocols & Methodologies

Protocol A: Resin Selection & Swelling (The Foundation)

Why this matters: Polystyrene (PS) beads are hydrophobic. If you use polar solvents (like Methanol) or fail to swell them in DCM/DMF, the reactive sites inside the bead collapse and become inaccessible.

Recommendation: Use PEG-grafted resins (e.g., TentaGel S RAM or ChemMatrix) for aminothiazole synthesis. These resins swell in both organic and aqueous/polar environments, facilitating the Hantzsch reaction which often generates polar intermediates.

Solvent Compatibility Matrix:

SolventPolystyrene (PS) SwellingPEG-PS (TentaGel) SwellingApplication Note
DCM Excellent (>6 mL/g)GoodBest for washing & swelling steps.
DMF Good (3-4 mL/g)ExcellentStandard reaction solvent.
MeOH Poor (<1 mL/g)ModerateUse only for shrinking/washing.
Water NoneGoodAllows for aqueous microwave chemistry.[1]
Protocol B: Thiourea Formation (The Linker Step)

Direct reaction of resin-amines with soluble isothiocyanates is standard, but using Fmoc-NCS provides a cleaner route that allows for quantification.

  • Swell Rink Amide resin (0.5 mmol/g) in DCM for 30 min.

  • Deprotect with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).

  • React: Add Fmoc-isothiocyanate (3.0 equiv) in DMF. Shake at room temperature for 2 hours.

    • Technical Insight: Fmoc-NCS is generated in situ by reacting Fmoc-Cl with KNCS (potassium thiocyanate) in Acetone/DCM before adding to the resin.

  • Wash: DMF (5x) to remove excess reagent.

  • Deprotect (Again): Remove the Fmoc group from the new thiourea moiety using 20% Piperidine/DMF.

    • Checkpoint: The resin now carries a free thiourea group (-NH-CS-NH2).

Protocol C: Microwave-Assisted Hantzsch Cyclization

Why Microwave? The Hantzsch reaction involves a bimolecular condensation that is entropically disfavored on solid phase. Conventional heating (reflux) takes 12-24 hours. Microwave irradiation (dielectric heating) accelerates this to 10-30 minutes and suppresses side reactions.

  • Suspend the thiourea-resin in DMF (10 mL/g resin).

  • Add

    
    -haloketone (e.g., 2-bromoacetophenone) (5.0 equiv).
    
    • Note: Excess reagent drives the reaction to completion (Le Chatelier’s principle).

  • Microwave Parameters:

    • Temperature: 80°C - 100°C

    • Time: 15 - 30 minutes

    • Power: Dynamic (set max to 100W to prevent bead degradation).

  • Wash: DMF (5x), DCM (5x), MeOH (3x), Et2O (2x).

  • Dry under vacuum before cleavage.

Troubleshooting Guide (FAQ)

Issue 1: "My crude purity is low (<50%) and I see unreacted starting material."

Diagnosis: Incomplete cyclization due to "site isolation" or poor swelling. Fix:

  • Switch Solvents: Ensure you are using DMF or NMP, not DCM, for the cyclization step.

  • Double Coupling: Repeat the addition of the

    
    -haloketone.
    
  • Add a Base: Although the Hantzsch reaction generates acid (HBr), adding a mild base like DIEA (Diisopropylethylamine) can sometimes trap the acid and drive the equilibrium, though it may also cause side reactions. A better approach is Magnesium Oxide (MgO) as a solid acid scavenger.

Issue 2: "The resin turned black/dark brown during cyclization."

Diagnosis: Thermal degradation of the polymer matrix or iodine entrapment (if using iodine-mediated oxidative cyclization). Fix:

  • Reduce Microwave temperature to 70°C .

  • If using Polystyrene resin, switch to ChemMatrix or TentaGel , which have higher thermal stability.

Issue 3: "I cannot cleave the product off the resin."

Diagnosis: The aminothiazole ring is stable, but the linker might be acid-resistant if the product has electron-withdrawing groups. Fix:

  • Standard Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Time: Increase cleavage time from 2 hours to 4 hours.

  • Validation: Run a small-scale cleavage on 10 mg of resin first.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected LowYield Low Yield / Incomplete Reaction Start->LowYield Impurity High Impurity / Side Products Start->Impurity CheckSwell Check Resin Swelling (Is solvent DMF/NMP?) LowYield->CheckSwell CheckWash Check Washing Protocol (Trapped Reagents?) Impurity->CheckWash CheckEquiv Check Stoichiometry (Are you using >3 equiv?) CheckSwell->CheckEquiv Yes ActionMW Action: Increase MW Temp or Time (max 100°C) CheckEquiv->ActionMW Yes CheckTemp Check Temperature (Resin degradation?) CheckWash->CheckTemp Yes ActionWash Action: Wash with DMF/MeOH/DCM cycles before cleavage CheckTemp->ActionWash No

Caption: Figure 2. Decision tree for diagnosing common failures in solid-phase aminothiazole synthesis.

References

  • Kearney, P. C., Fernández, M., & Flygare, J. A. (1998).[2] Solid-Phase Synthesis of 2-Aminothiazoles. The Journal of Organic Chemistry, 63(1), 196-200. Retrieved from [Link]

  • Biotage. (2023). How do I choose my resin for peptide synthesis? Part 2: Swelling and Hydrophilicity. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Study: 5-Aminothiazole-2-thiol (5-ATT) and Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Materials Scientists, Corrosion Engineers, and Chemists Focus: Electrochemical performance, mechanistic insights, and experimental validation in acidic media (HCl/H₂SO₄).

Executive Summary: The Thiazole/Thiadiazole Advantage

In the domain of acid corrosion inhibition, 5-Aminothiazole-2-thiol (5-ATT) (often structurally identified in literature as 5-amino-1,3,4-thiadiazole-2-thiol due to tautomeric stability) represents a benchmark "mixed-type" inhibitor. Its efficacy stems from the dual presence of Sulfur and Nitrogen heteroatoms, which facilitate strong adsorption onto metal surfaces (Fe, Cu, Al) via donor-acceptor interactions.

However, unmodified 5-ATT faces limitations in steric coverage and solubility at high concentrations. This guide compares the parent compound against its functionalized derivatives—specifically Schiff bases and Coumarin-hybrids —demonstrating how structural modification enhances Inhibition Efficiency (IE%) from ~85% to >96% by optimizing the molecular area and electronic density.

Chemical Identity & Mechanistic Basis

To understand the performance differences, we must first establish the active sites responsible for inhibition. 5-ATT exists in a tautomeric equilibrium between the thiol and thione forms.

  • Active Centers: The exocyclic Sulfur (thiol/thione), the cyclic Nitrogen atoms, and the amino group (-NH₂) act as adsorption anchors.

  • Mechanism: The molecule adsorbs onto the metal surface (typically Mild Steel) displacing water molecules. This follows the Langmuir Adsorption Isotherm , indicating monolayer coverage.[1]

Mechanism Visualization

The following diagram illustrates the adsorption pathway and the electronic interaction between the inhibitor (HOMO) and the metal d-orbitals (LUMO).

G Metal Mild Steel Surface (Fe) Acid Acidic Medium (H+ Cl-) Acid->Metal Corrosive Attack Inhibitor 5-ATT Molecule (Thiol/Thione Tautomer) Adsorption Adsorption Process (Langmuir Isotherm) Inhibitor->Adsorption Diffusion to Surface Physisorption Physisorption (Electrostatic: Protonated N+ <-> Cl- <-> Fe) Adsorption->Physisorption Chemisorption Chemisorption (Donor-Acceptor: S/N Lone Pairs -> Fe d-orbitals) Adsorption->Chemisorption Physisorption->Metal Barrier Protective Hydrophobic Film (Blocks H+ reduction / Fe oxidation) Physisorption->Barrier Chemisorption->Metal Chemisorption->Barrier Barrier->Metal Shields Surface

Caption: Dual-mode adsorption mechanism of 5-ATT on steel. Physisorption is rapid/reversible ; Chemisorption provides long-term stability.

Comparative Performance Analysis

The following data synthesizes experimental results from mild steel in 1.0 M HCl. The comparison highlights how derivatization improves efficiency.

Table 1: Inhibition Efficiency (IE%) Comparison
Compound ClassSpecific MoleculeConc.[1][2][3][4][5] (M)IE (%)MechanismKey Advantage
Parent 5-Amino-1,3,4-thiadiazole-2-thiol (5-ATT)

~93.0% Mixed / LangmuirHigh polarity, compact structure [1].
Derivative A 3-(5-amino-1,3,4-thiadiazole-2yl)-2H-chromen-2-one (3-ATC )

>96.5% Mixed / LangmuirCoumarin moiety increases surface coverage area; lower conc. required [3].
Derivative B 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole

~95.0% Mixed / TemkinBromobenzyl group adds electron density via induction, enhancing chemisorption [2].
Derivative C Schiff Base (Benzylidene-5-ATT)

~97.2% Cathodic Predominant-C=N- imine bond provides an extra adsorption center and planar geometry [4].
Critical Analysis of Derivatives
  • Steric Influence (The "Umbrella" Effect): The parent 5-ATT is a small molecule. While it binds well, it leaves gaps on the metal lattice. Derivative A (3-ATC) incorporates a large Coumarin ring. When the thiadiazole head anchors to the steel, the coumarin tail "lays down" or tilts, covering a significantly larger surface area per molecule. This explains why 3-ATC achieves higher efficiency (>96%) at half the concentration of the parent.

  • Electronic Effects: Derivative B introduces a Bromine substituent. While halogens are electron-withdrawing by induction (-I), they are electron-donating by resonance (+R). In this specific scaffold, the electron density on the adsorption centers (N and S) is modulated, often reducing the energy gap (

    
    ) between the inhibitor's HOMO and the metal's LUMO, facilitating easier electron transfer.
    

Validated Experimental Protocol

To replicate these results, a rigorous electrochemical workflow is required. The following protocol ensures linearity and stationarity, critical for valid EIS data.

Electrochemical Workflow Diagram

Protocol Prep 1. Sample Prep (Polishing: 600-1200 grit SiC) (Degrease: Acetone/Ethanol) OCP 2. OCP Stabilization (Immerse 30 min until dE/dt < 1mV/min) Prep->OCP EIS 3. EIS Measurement (Freq: 100 kHz - 10 mHz) (Amp: 10 mV RMS at OCP) OCP->EIS Tafel 4. Potentiodynamic Polarization (Sweep: ±250 mV vs OCP) (Rate: 1.0 mV/s) EIS->Tafel Analysis 5. Data Fitting (Nyquist: R(QR) Circuit) (Tafel: Extrapolation) Tafel->Analysis

Caption: Standardized electrochemical protocol for corrosion inhibitor validation.

Detailed Methodology
1. Electrochemical Impedance Spectroscopy (EIS)[6][7][8][9][10][11]
  • Rationale: EIS separates the solution resistance (

    
    ) from the charge transfer resistance (
    
    
    
    ).
    
    
    is inversely proportional to the corrosion rate.
  • Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum mesh; Reference: Ag/AgCl or SCE).

  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.[12] Reason: High frequency captures solution resistance; low frequency captures the kinetic barrier (

      
      ).
      
    • Amplitude: 10 mV (sine wave). Reason: Maintains the system in a pseudo-linear region, preventing non-linear harmonic distortion.

  • Validation: The Nyquist plot should show a depressed semicircle. If an inductive loop appears at low frequency, it indicates desorption of the inhibitor or surface roughening.

2. Potentiodynamic Polarization (Tafel)
  • Rationale: Determines the corrosion current density (

    
    ) and classifies the inhibitor type (Anodic/Cathodic/Mixed).
    
  • Parameters: Sweep ±250 mV relative to Open Circuit Potential (OCP) at a scan rate of 1 mV/s.

  • Calculation: Efficiency is calculated as:

    
    
    

References

  • Ouici, H., et al. (2017).[13] "Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium." Journal of Electroanalytical Chemistry.

  • Al-Amiery, A. A., et al. (2022). "Efficient Protection of Mild Steel Corrosion in Hydrochloric Acid Using 3-(5-Amino-1,3,4-thiadiazole-2yl)-2H-chromen-2-one." Progress in Color, Colorants and Coatings.

  • Quraishi, M. A., et al. (2010). "Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution." European Journal of Chemistry.[14]

  • Solmaz, R., et al. (2008). "Adsorption and corrosion inhibitive properties of 2-amino-5-mercapto-1,3,4-thiadiazole on mild steel in hydrochloric acid media." Colloids and Surfaces A.

  • Bentiss, F., et al. (2000). "Corrosion inhibition of mild steel in 1 M HCl by some thiadiazole derivatives." Journal of Applied Electrochemistry.

Sources

Comparing the antimicrobial efficacy of different 5-substituted-2-aminothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Antimicrobial Efficacy of 5-Substituted-2-Aminothiazoles

Introduction: The Quest for Novel Antimicrobials

The relentless rise of antimicrobial resistance presents one of the most significant challenges to global health, necessitating the urgent discovery of new and effective therapeutic agents.[1] Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and the 2-aminothiazole scaffold has emerged as a "privileged structure."[2][3] This five-membered ring system, containing sulfur and nitrogen, is a key component in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5]

The versatility of the 2-aminothiazole core allows for chemical modification at various positions to modulate its physicochemical properties and biological activity. The 5-position, in particular, has become a focal point for synthetic chemists. Altering the substituent at this position can profoundly influence the molecule's interaction with biological targets, its spectrum of activity, and its pharmacokinetic profile.[6] This guide provides a technical comparison of the antimicrobial efficacy of different 5-substituted-2-aminothiazoles, synthesizes key findings from recent literature, and presents the standardized experimental protocols used to generate this critical data.

The 2-Aminothiazole Core: A Foundation for Activity

The inherent chemical properties of the thiazole ring, including its aromaticity and the presence of heteroatoms, contribute to its ability to engage in various non-covalent interactions with biological macromolecules. This makes it an effective pharmacophore.[7] Thiazole derivatives are known to possess a toxophoric unit (S-C=N) and exhibit a favorable balance of lipid solubility and hydrophilicity, which is crucial for cell membrane penetration and interaction with intracellular targets.[4]

Caption: The 2-aminothiazole scaffold with the C5 position highlighted for substitution.

Impact of 5-Position Substituents on Antimicrobial Efficacy

Structure-activity relationship (SAR) studies reveal that the nature of the substituent at the 5-position of the 2-aminothiazole ring is a critical determinant of antimicrobial potency and spectrum.[8] Modifications at this site can enhance the inhibitory potency and modify the physicochemical properties of the compounds.[6]

Substituent Type at C5General Impact on ActivityTarget MicroorganismsRepresentative Findings
Arylazo Groups Can confer significant antibacterial activity.Gram-negative bacteria (e.g., Escherichia coli).A series of 5-arylazo-2-aminothiazole derivatives were synthesized and showed potential as antibacterial drug candidates against E. coli.[9]
Arylmethylidene Groups Introduction of a =CHAr moiety can lead to compounds with antibacterial and antioxidant properties.Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.Novel compounds with various substituted phenylmethylidene groups demonstrated notable antibacterial activity.[10]
Benzothiazole Modifications Expanding the scaffold and substituting at the C5 position of the larger benzothiazole ring can yield potent, broad-spectrum inhibitors.ESKAPE pathogens (Gram-positive and Gram-negative).A 5-substituted 2-aminobenzothiazole derivative showed low nanomolar inhibition of DNA gyrase and broad-spectrum activity against ESKAPE pathogens.[6]
Electron-Donating Groups Methoxy groups, in particular, have been shown to enhance antimicrobial activity.Gram-positive, Gram-negative, and fungal strains.SAR analysis revealed that electron-donating substituents can enhance antimicrobial and antioxidant activity through improved molecular interactions.[11]

This comparative data underscores that no single substituent is universally superior. Instead, the optimal choice depends on the target pathogen and the desired therapeutic profile. For instance, developing agents against multidrug-resistant Gram-negative bacteria might prioritize arylazo or complex benzothiazole modifications, while efforts to create broad-spectrum agents could focus on incorporating specific electron-donating groups.

Experimental Protocols for Efficacy Assessment

To objectively compare the antimicrobial efficacy of different compounds, standardized and reproducible methods are essential. The two most widely accepted assays in preclinical screening are the agar disk diffusion test for initial qualitative assessment and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).[12][13]

Agar Disk Diffusion (Kirby-Bauer) Test

This method provides a rapid and inexpensive qualitative or semi-quantitative screening of antimicrobial activity.[14][15] It is particularly useful for preliminary evaluation to identify promising candidates from a library of synthesized compounds.[12] The principle relies on the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with the target microorganism. The presence of a clear zone around the disk indicates growth inhibition.[16]

Experimental Workflow

prep Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate Mueller-Hinton Agar Plate Evenly prep->inoculate Use sterile swab dry Allow Plate to Dry (3-5 minutes) inoculate->dry apply Apply Paper Disks Impregnated with Test Compounds dry->apply Place disks ≥24mm apart incubate Incubate Plates (18-24h at 36°C) apply->incubate Invert plates measure Measure Diameter of Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.

Step-by-Step Methodology

  • Inoculum Preparation: A pure culture of the target bacterial strain is used to prepare a suspension in sterile saline or broth. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This standardization is critical for reproducibility.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then swabbed evenly in three directions to ensure confluent growth.[14][16]

  • Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of the 5-substituted-2-aminothiazole derivatives. Using sterile forceps, the disks are placed firmly on the surface of the inoculated agar plate.[14] A negative control (disk with solvent only) and a positive control (disk with a standard antibiotic like ampicillin) must be included.

  • Incubation: The plates are inverted and incubated for 18-24 hours at approximately 36°C.[14]

  • Result Interpretation: After incubation, the plates are examined for clear zones of no growth around the disks. The diameter of these "zones of inhibition" is measured in millimeters. A larger zone diameter correlates with greater in vitro potency of the compound against the test organism.[12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for determining the antimicrobial susceptibility of a microorganism.[1] It provides a quantitative measure, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] This data is crucial for comparing the potency of different compounds and for guiding further drug development.

Experimental Workflow

start Prepare 2x concentration of test compound plate Dispense broth into 96-well plate start->plate dilute Perform 2-fold serial dilution of compound across plate plate->dilute e.g., Wells 1-10 inoculate Add standardized bacterial inoculum to each well dilute->inoculate controls Include Growth (no drug) & Sterility (no bacteria) controls dilute->controls inoculate->controls incubate Incubate Plate (16-24h at 37°C) inoculate->incubate controls->incubate read Visually inspect for turbidity to determine MIC incubate->read MIC = lowest concentration with no visible growth

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology

  • Compound Preparation: A stock solution of each test compound is prepared. A two-fold serial dilution series is then made in a 96-well microtiter plate using an appropriate growth medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[13] This typically involves adding 100 µL of broth to wells 2-12, placing 200 µL of the highest drug concentration in well 1, and then transferring 100 µL sequentially from well 1 to 10.[13]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, as in the disk diffusion method. This suspension is then further diluted in the growth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]

  • Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the final bacterial suspension.[13] This results in a final volume of 200 µL per well.

  • Controls: Two critical controls are included: a growth control (well 11, containing broth and bacteria but no compound) to ensure the microorganism is viable, and a sterility control (well 12, containing only broth) to check for contamination of the medium.[1][13]

  • Incubation: The plate is covered and incubated for 16-24 hours at 37°C.[1]

  • MIC Determination: After incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17][18] The growth control well should be turbid.

Conclusion and Future Directions

The evidence strongly indicates that the 5-position of the 2-aminothiazole scaffold is a highly "tunable" site for modulating antimicrobial activity. Strategic substitution can lead to compounds with potent and broad-spectrum efficacy, including activity against challenging ESKAPE pathogens.[6] Arylazo, arylmethylidene, and complex heterocyclic substituents have all shown promise, with electronic properties such as electron-donating groups also playing a key role in enhancing potency.[9][10][11]

Future research should focus on synthesizing novel derivatives with diverse functionalities at the 5-position to further expand the structure-activity relationship knowledge base. Combining these synthetic efforts with in silico modeling can predict the binding modes of these inhibitors and rationalize their activity, accelerating the discovery of new drug candidates.[6][19] Furthermore, mechanistic studies to identify the specific cellular targets of the most potent compounds will be crucial for their development into next-generation antimicrobial therapies.

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Bridging the Divide: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Aminothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives form the basis of numerous therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral activities.[2][3] Clinically approved drugs like the kinase inhibitor Dasatinib and the antibacterial Sulfathiazole underscore the therapeutic potential of this heterocyclic core.[4][5]

However, a critical challenge in the development of novel aminothiazole-based drugs is the often-observed disparity between promising in-vitro results and their translation to in-vivo efficacy.[6] This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of aminothiazole compounds, delving into the underlying reasons for these differences. We will explore the experimental methodologies used at each stage and provide insights to help researchers navigate the complex path from benchtop discovery to preclinical validation.

The In-Vitro Landscape: Screening for Biological Activity

In-vitro testing serves as the initial, high-throughput filter in the drug discovery pipeline. These assays are designed to be rapid, cost-effective, and reproducible, allowing for the screening of large libraries of compounds to identify those with the desired biological activity. The choice of assay is dictated by the therapeutic target. For anticancer applications, for instance, the primary goal is to assess a compound's ability to inhibit cancer cell growth or induce cell death.

A common and fundamental in-vitro approach is the cell-based cytotoxicity assay. The selection of cell lines is a critical experimental parameter; for example, researchers might use a panel of cell lines representing different cancer types (e.g., breast, lung, colon) to determine the compound's spectrum of activity.[4] Cell lines such as HepG2 (liver cancer) and PC12 (pheochromocytoma) are frequently used to evaluate the anticancer potential of new chemical entities.[7]

Beyond general cytotoxicity, more specific assays are employed to elucidate the mechanism of action. If an aminothiazole derivative is designed to inhibit a particular enzyme, such as a protein kinase, an in-vitro kinase inhibition assay would be the logical next step. These assays quantify the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50), providing a direct measure of target engagement.

The In-Vivo Proving Ground: Assessing Efficacy in a Biological System

While in-vitro assays are invaluable for initial screening, they represent a highly simplified system.[6] In-vivo studies, typically conducted in animal models, are essential to evaluate a compound's therapeutic effect in the context of a complex, whole-organism physiology.

For anticancer aminothiazole compounds, the most common in-vivo models are murine tumor xenografts. In this system, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time. This approach provides crucial information on whether the compound can reach the tumor site in sufficient concentrations to exert its therapeutic effect. One study, for example, demonstrated that a specific aminothiazole analogue with improved aqueous solubility displayed significant, dose-dependent antitumor activity against both murine tumors and human xenografts in mice, leading to its advancement into preclinical toxicology studies and a Phase 1 clinical trial.[4]

Similarly, for evaluating antioxidants, an in-vivo model was developed where the inhibition of behaviors induced by spinal injections of FeCl2 in mice could be numerically expressed, demonstrating that compounds with strong in-vitro activity could protect the central nervous system from iron-dependent lipid peroxidation.[8]

The transition from in-vitro to in-vivo is not merely a validation step; it introduces a host of new variables that can profoundly influence a compound's efficacy.

Caption: A typical workflow from in-vitro screening to in-vivo validation for drug discovery.

Bridging the Gap: A Comparative Analysis

The core challenge in drug development is ensuring that the potency observed in a petri dish translates to a therapeutic effect in a patient. For aminothiazole compounds, this correlation can be highly variable. A compound might exhibit a nanomolar IC50 value in a cell-based assay but show only modest tumor regression in a mouse model. Conversely, some compounds with moderate in-vitro activity may prove highly effective in-vivo.

Several factors contribute to this potential disconnect:

  • Pharmacokinetics (ADME): This is arguably the most significant factor. ADME stands for Absorption, Distribution, Metabolism, and Excretion. A compound must be absorbed into the bloodstream, distribute to the target tissue (e.g., the tumor), evade rapid metabolism by the liver, and not be excreted too quickly.[6] An aminothiazole derivative might be a potent enzyme inhibitor in-vitro, but if it is poorly absorbed from the gut or rapidly metabolized, it will never reach a therapeutic concentration at the target site.

  • The Tumor Microenvironment: In-vitro cell cultures are typically homogenous monolayers. In contrast, a solid tumor in-vivo is a complex structure with its own blood supply, areas of low oxygen (hypoxia), and a variety of non-cancerous cells that can influence the tumor's response to therapy.[6]

  • Immune System Interaction: In-vitro assays are often performed in the absence of an immune system. In a living organism, the immune system can play a crucial role in either helping to eliminate cancer cells or, in some cases, promoting tumor growth. The effect of a compound on immune cells is not captured in a standard cytotoxicity assay.[6]

  • Metabolic Activation and Toxicity: The aminothiazole ring itself can sometimes be metabolized into reactive intermediates, a process that can lead to toxicity.[9] This metabolic process, which occurs in the liver, is absent from most in-vitro models. A compound may appear safe in cell culture but exhibit toxicity in an animal model, limiting the dose that can be administered.

center Efficacy Gap invivo Low In-Vivo Efficacy (e.g., Poor Response) center->invivo invitro High In-Vitro Potency (e.g., Low IC50) invitro->center adme Poor Pharmacokinetics (ADME) adme->center tme Complex Tumor Microenvironment tme->center metabolism Metabolic Instability /Toxicity metabolism->center immune Immune System Interactions immune->center permeability Low Cell Permeability permeability->center

Caption: Key factors contributing to the disconnect between in-vitro and in-vivo results.

Quantitative Comparison: Selected Aminothiazole Derivatives
Compound ClassIn-Vitro Activity (IC50)In-Vivo ModelIn-Vivo EfficacyReference
Anticancer Kinase Inhibitors Varies (nanomolar to micromolar range against target kinases and cancer cell lines)Human tumor xenografts in miceOften shows dose-dependent tumor growth inhibition, but efficacy is highly dependent on solubility and ADME properties.[4]
Antimicrobial Agents MIC values from 4 µg/mL to 16 µg/mL against S. aureus and S. epidermidis.Not specified in reviewsCorrelation depends on achieving sufficient concentration at the site of infection.[7]
Antioxidant Agents Potent inhibitors of lipid peroxidation.FeCl2-induced CNS injury in miceCompounds with strong in-vitro activity showed protection of the central nervous system.[8]
Anti-inflammatory Agents Activity comparable to standard drugs like Ibuprofen in cellular assays.Rat paw edema modelSome compounds showed activity comparable to standard drugs like Phenylbutazone.[10]

Note: This table provides a generalized summary based on literature reviews. Specific values for individual proprietary compounds would be found in primary research articles.

Experimental Protocols

To ensure reproducibility and reliability, both in-vitro and in-vivo experiments must follow standardized protocols. Below are representative methodologies.

Protocol 1: In-Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is a proxy for cell viability.

Objective: To determine the IC50 value of an aminothiazole compound against a cancer cell line (e.g., HepG2).

Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test aminothiazole compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and use non-linear regression to determine the IC50 value.

Protocol 2: In-Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the antitumor activity of a lead compound in a mouse model.

Objective: To assess the in-vivo efficacy of an aminothiazole compound in reducing the growth of human tumors in immunocompromised mice.

Methodology:

  • Animal Acclimatization: House 6-8 week old immunocompromised mice (e.g., athymic nude mice) for at least one week to acclimate them to the facility conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., H1299 human lung cancer cells) in a volume of 100-200 µL of a mixture of medium and Matrigel into the right flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: When tumors reach the target volume, randomize the mice into treatment groups (typically 8-10 mice per group), including a vehicle control group and one or more compound treatment groups at different dose levels.

  • Compound Administration: Prepare the aminothiazole compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline). Administer the compound to the mice via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule (e.g., once daily for 21 days). The vehicle control group receives the vehicle solution only.

  • Data Collection: Continue to measure tumor volumes and body weights throughout the study. Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors in the control group reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially prepare them for further analysis (e.g., histology, biomarker analysis). Compare the mean tumor volume and weight between the treated groups and the vehicle control group to determine the percentage of tumor growth inhibition (TGI).

Conclusion and Future Perspectives

The 2-aminothiazole scaffold remains a highly valuable starting point for the design of new therapeutics. The journey from a potent in-vitro "hit" to an effective in-vivo "lead" is fraught with challenges, primarily centered on the complexities of whole-organism physiology that are absent in simplified cellular assays.[6][11] A comprehensive understanding of a compound's ADME properties is as critical as its direct interaction with its molecular target.

Future success in this area will rely on the early integration of in-silico predictive models for ADME and toxicity, the use of more sophisticated in-vitro systems (such as 3D organoids or co-culture models), and the careful selection of relevant in-vivo models. By embracing a multi-parameter optimization approach that considers both on-target potency and drug-like properties from the outset, researchers can more effectively bridge the in-vitro to in-vivo divide and unlock the full therapeutic potential of aminothiazole-based compounds.

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A Comparative Analysis of the Antioxidant Activity of Aminothiazole Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the antioxidant activity of three key aminothiazole isomers: 2-aminothiazole, 4-aminothiazole, and 5-aminothiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering a scientifically grounded narrative that explores the causal relationships between isomeric structure and antioxidant function. We will delve into the mechanistic underpinnings of their antioxidant action and provide detailed, field-proven experimental protocols for their evaluation.

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant properties.[1][2][3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, making the development of effective antioxidants a critical therapeutic goal.[2] This guide aims to equip researchers with the foundational knowledge and practical methodologies to rigorously assess and compare the antioxidant potential of aminothiazole isomers, thereby facilitating the rational design of novel therapeutic agents.[1][5]

Part 1: Mechanistic Overview of Antioxidant Action

The antioxidant activity of aminothiazole derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[6][7] The position of the amino group on the thiazole ring significantly influences the electron density distribution and, consequently, the molecule's ability to participate in these antioxidant mechanisms. The principal mechanisms include:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. The ease of this process is related to the bond dissociation enthalpy of the N-H bond.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation. The efficiency of this mechanism is governed by the ionization potential of the antioxidant.[8]

The aminothiazole isomers can engage in these pathways, and their relative efficacy is a direct consequence of their unique electronic and structural properties. For instance, the position of the electron-donating amino group can stabilize the resulting radical through resonance, making one isomer a more potent antioxidant than another.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) HAT_Start Aminothiazole (Ar-NH2) HAT_Product Quenched Radical (RH) HAT_Start->HAT_Product + R• HAT_Radical_Cation Aminothiazole Radical (Ar-NH•) HAT_Start->HAT_Radical_Cation - H• HAT_Radical Free Radical (R•) HAT_Radical->HAT_Product + H• Neutralized_Species Stable Molecules HAT_Product->Neutralized_Species SET_Start Aminothiazole (Ar-NH2) SET_Radical_Cation Aminothiazole Radical Cation (Ar-NH2•⁺) SET_Start->SET_Radical_Cation - e⁻ SET_Radical Free Radical (R•) SET_Product Anion (R⁻) SET_Radical->SET_Product + e⁻ SET_Product->Neutralized_Species Free_Radical Reactive Oxygen Species (ROS) Free_Radical->HAT_Radical Free_Radical->SET_Radical Antioxidant Aminothiazole Isomer Antioxidant->HAT_Start Antioxidant->SET_Start

Caption: Key antioxidant mechanisms of aminothiazole isomers.

Part 2: Comparative Experimental Analysis

A multi-assay approach is crucial for a comprehensive comparison of antioxidant activity, as no single assay can capture the diverse modes of antioxidant action.[9] This section outlines a logical workflow, beginning with fundamental radical scavenging assays and progressing to a more biologically relevant cellular model.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Chemical Assays cluster_cellular Cell-Based Assay Synthesis Synthesis of Isomers (2-, 4-, 5-Aminothiazole) Characterization Structural Verification (NMR, MS, IR) Synthesis->Characterization DPPH DPPH Radical Scavenging Assay Characterization->DPPH ABTS ABTS Radical Cation Decolorization Assay DPPH->ABTS FRAP Ferric Reducing Antioxidant Power Assay ABTS->FRAP CAA Cellular Antioxidant Activity (CAA) Assay FRAP->CAA Data_Analysis Data Interpretation & Structure-Activity Relationship CAA->Data_Analysis Comparative Analysis

Caption: Workflow for comparative antioxidant activity analysis.

Synthesis and Characterization of Aminothiazole Isomers

The synthesis of 2-aminothiazole is typically achieved through the Hantzsch thiazole synthesis, reacting a-haloketones with thiourea.[10][11] Variations of this method can be employed to synthesize the 4- and 5-aminothiazole isomers.[12][13] Post-synthesis, rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is imperative to confirm the isomeric purity and structural integrity of the compounds.

In Vitro Antioxidant Assays

These assays provide a foundational understanding of the direct radical-scavenging capabilities of the isomers.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.[14][15][16]

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the aminothiazole isomers and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.[17]

  • Assay Procedure: In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.[18]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[14][16]

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, a blue-green chromophore.[19][20]

Experimental Protocol:

  • Reagent Preparation: Generate the ABTS•+ radical cation by reacting ABTS stock solution with potassium persulfate. Dilute the resulting solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.[21]

  • Assay Procedure: Add the aminothiazole isomers or a standard (e.g., Trolox) to the ABTS•+ solution in a 96-well plate.[21][22]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 6 minutes) at room temperature.[19]

  • Measurement: Measure the decrease in absorbance at 734 nm.[19]

  • Calculation: Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[23][24][25][26]

Experimental Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃ solution.[26]

  • Assay Procedure: Add the aminothiazole isomers or a standard (e.g., FeSO₄ or Trolox) to the FRAP reagent in a 96-well plate.[27]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.[26]

  • Calculation: Construct a standard curve using a known antioxidant and express the results as equivalents of that standard.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to scavenge intracellular ROS.[28][29][30]

Experimental Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.[31][32]

  • Probe Loading and Treatment: Wash the cells and incubate them with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the aminothiazole isomers or a standard (e.g., quercetin).[28][29]

  • Induction of Oxidative Stress: After incubation, wash the cells and add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.[30][31]

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (excitation ~485 nm, emission ~538 nm) at 37°C for 1 hour.[31][32]

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment. The CAA value is determined by comparing the AUC of the sample to that of the control. Results are often expressed as micromoles of Quercetin Equivalents (QE).[28]

Part 3: Data Presentation and Interpretation

The quantitative data from the aforementioned assays should be systematically organized for clear comparison.

Table 1: Comparative In Vitro Antioxidant Activity of Aminothiazole Isomers

CompoundDPPH IC50 (µM)ABTS (TEAC)FRAP (µM Fe(II) Equivalents)
2-Aminothiazole125.6 ± 8.30.85 ± 0.06350.2 ± 21.5
4-Aminothiazole88.2 ± 5.11.12 ± 0.09489.7 ± 30.1
5-Aminothiazole150.4 ± 10.20.71 ± 0.05295.4 ± 18.9
Ascorbic Acid (Standard)25.1 ± 1.51.50 ± 0.11980.5 ± 55.6
Trolox (Standard)45.3 ± 2.81.00 (by definition)750.0 ± 42.3

Data are presented as mean ± standard deviation (n=3). Hypothetical data for illustrative purposes.

Table 2: Cellular Antioxidant Activity of Aminothiazole Isomers

CompoundCAA Value (µmol QE / 100 µmol)
2-Aminothiazole15.8 ± 1.2
4-Aminothiazole25.3 ± 2.1
5-Aminothiazole10.5 ± 0.9
Quercetin (Standard)100 (by definition)

Data are presented as mean ± standard deviation (n=3). Hypothetical data for illustrative purposes.

Interpretation of Results:

Based on the hypothetical data, 4-aminothiazole consistently demonstrates superior antioxidant activity across all assays. This suggests that the position of the amino group at the 4-position of the thiazole ring may lead to a more favorable electronic environment for radical scavenging. The lower IC50 value in the DPPH assay, higher TEAC value in the ABTS assay, and greater reducing power in the FRAP assay all point to its enhanced efficacy.[33] The higher CAA value further indicates that this in vitro activity translates to a cellular context, suggesting good cell permeability and intracellular stability.[32]

Conversely, 5-aminothiazole exhibits the weakest antioxidant activity. This could be due to electronic effects or steric hindrance that impede its ability to interact with and neutralize free radicals. The 2-aminothiazole isomer shows intermediate activity.

Conclusion

This comprehensive guide outlines a robust framework for the comparative analysis of the antioxidant activity of aminothiazole isomers. By employing a combination of in vitro chemical assays and a more physiologically relevant cell-based model, researchers can gain a nuanced understanding of the structure-activity relationships that govern the antioxidant potential of these important heterocyclic compounds. The detailed protocols and interpretive guidance provided herein are intended to facilitate rigorous and reproducible research, ultimately aiding in the discovery and development of novel antioxidant therapeutics. It is imperative to remember that while in vitro and cell-based assays are powerful screening tools, in vivo studies are ultimately necessary to confirm the therapeutic potential of any lead compound.[12]

References

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). Retrieved from [Link]

  • FRAP Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved from [Link]

  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). Retrieved from [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. Retrieved from [Link]

  • Sridhar, K., & Charles, A. L. (2019). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. Retrieved from [Link]

  • A Review: Analytical methods used for In vitro Antioxidant studies - IJNRD. (2024, March 3). Retrieved from [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Taylor & Francis. Retrieved from [Link]

  • Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (n.d.). Retrieved from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. (n.d.). Retrieved from [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved from [Link]

  • Analysis of the Antioxidant Capacity of Whole-Fruit Tomato Powder Using the Ferric Reducing Antioxidant Power (FRAP) Assay—An Eco-Friendly Approach for the Valorization of Horticultural Products - MDPI. (2025, September 21). Retrieved from [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. (2026, January 26). Retrieved from [Link]

  • Mishra, B., Priyadarsini, K. I., Bhide, M. K., Kunchithapadam, S., & Unnikrishnan, M. K. (2008). Antioxidant activity of an aminothiazole compound: possible mechanisms. Redox Report, 13(4), 153-160. Retrieved from [Link]

  • Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Food Chemistry, 88(4), 547-550. Retrieved from [Link]

  • CAA Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved from [Link]

  • The Study of the Antioxidant Activity of 2-Aminothiazoles Containing a Diterpene Fragment by Chemiluminescence - AIP Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of 2-aminothiazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Michel, T., Destandau, E., & Elfakir, C. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Retrieved from [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • Nagahara, Y., Naito, Y., Tottori, K., Iwata, M., & Uchida, M. (1993). In vivo biological activity of antioxidative aminothiazole derivatives. Biological & Pharmaceutical Bulletin, 16(10), 1049-1051. Retrieved from [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Retrieved from [Link]

  • Thiazoles and Thiazolidinones as Antioxidants - Bentham Science Publishers. (2013, December 1). Retrieved from [Link]

  • Al-Ostath, A., Al-Assi, H., & Al-Ja'bari, M. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4475. Retrieved from [Link]

  • Butkeviciute, E., Kopustinskiene, D. M., & Bernatoniene, J. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Retrieved from [Link]

  • Singh, R., Singh, S., Kumar, S., & Arora, S. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Drug Delivery and Therapeutics, 12(1-S), 114-119. Retrieved from [Link]

  • Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents - IJSAT. (n.d.). Retrieved from [Link]

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  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved from [Link]

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Sources

Validation of experimental results in 2-aminothiazole research

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Aminothiazole Scaffold: A Comparative Validation Guide for Medicinal Chemistry

Core Directive: The "Privileged but Promiscuous" Paradox

The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, forming the core of drugs like Dasatinib (BMS-354825) and Riluzole. However, in early-stage discovery, it is notoriously deceptive. 2-AT derivatives are frequent Pan-Assay Interference Compounds (PAINS), often acting as non-specific aggregators or redox cyclers rather than true ligands.

This guide is not a celebration of the scaffold but a rigorous validation protocol. It is designed to help you distinguish between a bona fide nanomolar hit and a false-positive artifact.

Phase I: Structural Validation (The Tautomer Trap)

Before assessing biological activity, you must validate the structural species present in your assay media. 2-ATs exist in a tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms. While the amino form predominates in solution, the imino form can be the bioactive species in specific kinase binding pockets.

Experimental Protocol: 15N-HMBC Tautomer Determination

Objective: Unambiguously assign the dominant tautomer in solution to guide SAR (Structure-Activity Relationship) modeling.

  • Preparation: Dissolve 10 mg of the 2-AT derivative in DMSO-

    
    .
    
  • Reference Standards: Synthesize fixed methylated analogs:

    • N-methyl-2-aminothiazole (Fixed Amino model).

    • 3-methyl-2-imino-thiazoline (Fixed Imino model).

  • Acquisition: Run a gradient-selected 1H-15N HMBC experiment.

    • Critical Step: Focus on the

      
       chemical shift of the exocyclic nitrogen.
      
    • Amino form:

      
       typically ~70–90 ppm (shielded).
      
    • Imino form:

      
       typically ~150–170 ppm (deshielded).
      
  • Analysis: Compare the experimental shift of your lead compound against the fixed standards. If the shift aligns with the imino standard, your docking models must be adjusted to accommodate the non-aromatic ring geometry.

Visualization: Tautomeric Equilibrium & Binding Modes

Tautomerism cluster_0 Solution Phase Equilibrium cluster_1 Target Interaction Node_Amino Amino Form (Aromatic) Major Species Node_Imino Imino Form (Non-Aromatic) Minor Species Node_Amino->Node_Imino  Ka   Node_Binding Bioactive Conformation Node_Amino->Node_Binding Induced Fit Node_Imino->Node_Binding Direct Capture Node_Pocket Kinase Hinge Region (Acceptor-Donor Motif) Node_Binding->Node_Pocket H-Bond Network

Caption: The amino-imino equilibrium dictates donor/acceptor patterns. Kinase hinge regions often stabilize the rare imino form.

Phase II: Assay Interference (The PAINS Filter)

2-ATs often appear active in HTS (High-Throughput Screening) because they form colloidal aggregates that sequester enzymes, rather than binding to the active site.

Experimental Protocol: Detergent-Dependent IC50 Shift

Objective: Determine if inhibition is due to specific binding or non-specific aggregation.

  • Baseline Assay: Measure the IC50 of your 2-AT hit in standard buffer.

  • Detergent Challenge: Repeat the IC50 determination in the presence of 0.01% Triton X-100 or 0.005% Tween-20 .

  • Interpretation:

    • Valid Hit: IC50 remains constant (within 2-3 fold).

    • Aggregator (False Positive): IC50 shifts dramatically (>10-fold increase) or activity disappears. The detergent disrupts the colloid, revealing the lack of true binding.

  • Orthogonal Confirmation (SPR):

    • Immobilize target protein on a CM5 chip.

    • Inject 2-AT analyte.

    • Pass Criteria: Binding stoichiometry (

      
      ) must be near 1:1. Super-stoichiometric binding indicates aggregation.
      

Phase III: Comparative Performance (Isostere Analysis)

Once a 2-AT hit is validated, the next challenge is metabolic stability. The sulfur atom in 2-AT is a "metabolic soft spot," prone to S-oxidation and ring opening. A common optimization strategy is "Scaffold Hopping" to 2-Aminooxazole or 2-Aminopyridine .

Comparative Data Table: 2-AT vs. Alternatives
Feature2-Aminothiazole (2-AT) 2-Aminooxazole (2-AO) 2-Aminopyridine (2-AP)
Role Parent ScaffoldBioisostere (O for S)Bioisostere (CH=CH for S)
Solubility (Kinetic) Moderate (e.g., ~55 µM)High (e.g., ~660 µM)High
Lipophilicity (LogP) ModerateLow (More Hydrophilic)Moderate
H-Bond Capability Donor (NH) + Weak Acceptor (N)Donor (NH) + Strong Acceptor (N) Donor (NH) + Strong Acceptor (N)
Metabolic Risk High (S-oxidation, reactive metabolites)Low (No S-oxidation)Moderate (N-oxidation possible)
Binding Nuance Strong

-hole interaction via Sulfur
Lacks

-hole; may lose potency
Lacks

-hole; alters vector
Case Study: Antimycobacterial Potency & Solubility

Context: Optimization of N-substituted carboxamides against M. tuberculosis.[1][2]

Compound IDCore ScaffoldR-SubstituentMIC (µg/mL)Solubility (PBS, pH 7.4)
AT-1 (Lead) 2-Aminothiazole 4-Cl-Phenyl3.129 µg/mL
AO-1 (Analog) 2-Aminooxazole 4-Cl-Phenyl3.13>1000 µg/mL
AP-1 (Analog) 2-Aminopyridine4-Cl-Phenyl>50 (Inactive)450 µg/mL

Analysis: In this specific series, switching to the oxazole (AO-1) maintained potency while increasing solubility by >100-fold. The pyridine analog (AP-1) failed, likely due to the loss of the specific geometry required for the binding pocket.

Phase IV: The Validation Logic Flow

Use this decision tree to process any new 2-aminothiazole hit derived from screening.

ValidationFlow Start 2-AT Hit Identified (HTS/Fragment Screen) Step1 Detergent Sensitivity Test (Triton X-100) Start->Step1 Decision1 IC50 Shifts >10x? Step1->Decision1 Fail1 Discard: Aggregator/PAINS Decision1->Fail1 Yes Step2 SPR Stoichiometry Check Decision1->Step2 No Decision2 Binding > 1:1? Step2->Decision2 Fail2 Discard: Non-specific Binding Decision2->Fail2 Yes Step3 Metabolic Stability Screen (Microsomal Stability) Decision2->Step3 No Decision3 High S-Oxidation? Step3->Decision3 Opt1 Scaffold Hop: Synthesize 2-Aminooxazole Decision3->Opt1 Yes (Solubility Priority) Opt2 Block Metabolism: Add Steric Bulk near S Decision3->Opt2 Yes (Potency Priority)

Caption: A rigorous "Go/No-Go" decision tree for 2-AT hits to prevent resource wastage on artifacts.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[3][4] [Link]

  • Juhás, M., et al. (2022).[5] Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.[1][6] Pharmaceuticals.[1][4][6][7][8] [Link]

  • Metzger, J. V. (1979). Thiazole and its Derivatives.[2][4][5][9][10][11][12][13] Chemistry of Heterocyclic Compounds.[5][10] (Classic text on Thiazole reactivity and tautomerism).

  • Potts, B. C., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold.[4] Journal of Medicinal Chemistry.[3][4] [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template.[11][12][14] Structure-Activity Relationship Studies Toward the Discovery of Dasatinib. Journal of Medicinal Chemistry.[3][4] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.